Orchinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-9,10-dihydrophenanthren-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-11-4-3-10-7-12(17)5-6-14(10)16(11)15(9-13)19-2/h5-9,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVUVTNDNLNINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961419 | |
| Record name | 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41060-20-2 | |
| Record name | 9,10-Dihydro-5,7-dimethoxy-2-phenanthrenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orchinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041060202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORCHINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V897GN013Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Phytoalexin Orchinol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orchinol is a dihydrophenanthrene phytoalexin produced by certain orchid species in response to biotic stress, notably fungal infection. As a key component of the plant's defense mechanism, this compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this intriguing natural product.
Natural Sources of this compound
This compound is not a constitutive compound in orchids but is synthesized as a defense response. Its primary documented natural sources are the tubers of specific orchid species, particularly following fungal infection.
-
Orchis militaris (Military Orchid): This terrestrial orchid is a principal source of this compound. The production of this compound is induced in the tubers upon infection with the mycorrhizal fungus Rhizoctonia repens.[1]
-
Loroglossum hircinum (syn. Himantoglossum hircinum; Lizard Orchid): Similar to Orchis militaris, the tubers of the Lizard Orchid produce this compound as a phytoalexin when challenged by fungal pathogens like Rhizoctonia repens.[2]
While these are the most cited sources, other related orchid species may also produce this compound or similar dihydrophenanthrenes under pathogenic stress.
Isolation and Purification of this compound
The isolation of this compound from its natural sources requires a multi-step process involving extraction and chromatographic purification. The following protocols are based on methodologies reported for this compound and related dihydrophenanthrenes from orchid tubers.
General Experimental Workflow
The overall process for isolating this compound from infected orchid tubers can be visualized as follows:
Detailed Experimental Protocols
Protocol 1: Extraction of Dihydrophenanthrenes from Orchid Tubers
This protocol is adapted from the methodology used for the isolation of loroglossol and hircinol from Himantoglossum robertianum and is applicable to this compound isolation.[3]
-
Sample Preparation: Freshly harvested tubers from orchids infected with Rhizoctonia repens are washed, cut into small pieces, and lyophilized (freeze-dried) to remove water.
-
Extraction:
-
The lyophilized and powdered tuber material is subjected to exhaustive extraction with chloroform or methanol at room temperature.
-
The extraction is typically carried out three times with fresh solvent to ensure complete recovery of the compounds.
-
-
Concentration: The resulting extracts are combined and evaporated to dryness under reduced pressure using a rotary evaporator to yield a crude residue.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry and ensure even packing.[4][5]
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, followed by chloroform and methanol.[3][4]
-
Example Gradient:
-
100% Hexane
-
Hexane:Ethyl Acetate (90:10, 80:20, ... 10:90)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (95:5, 90:10, ...)
-
-
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. The TLC plates are typically visualized under UV light and by staining with a suitable reagent (e.g., a spray of concentrated H₂SO₄ in ethanol followed by heating) to reveal the spots of the separated compounds.[2]
-
Pooling and Final Purification: Fractions containing pure this compound (as determined by TLC) are pooled and the solvent is evaporated. If necessary, further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
Quantitative Data
Quantitative data on the yield of this compound from natural sources is scarce in the literature and can be highly variable depending on the orchid species, the extent of fungal infection, and the extraction and purification methods employed. The following table provides a representative summary of data for related phenanthrenes isolated from orchids to give an indication of potential yields.
| Compound | Source Plant | Plant Part | Extraction Method | Yield | Reference |
| Loroglossol | Himantoglossum robertianum | Bulbs and Roots | Chloroform Extraction | 23 mg from 315 g of fresh tissue | [3] |
| Hircinol | Himantoglossum robertianum | Bulbs and Roots | Chloroform Extraction | 28 mg from 315 g of fresh tissue | [3] |
Biosynthesis and Signaling Pathway of this compound
This compound is a product of the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. Its biosynthesis is induced by elicitors from the cell wall of the infecting fungus, which trigger a signaling cascade within the orchid's cells.
This compound Biosynthetic Pathway
The biosynthesis of this compound proceeds through several key intermediates, including dihydro-m-coumaric acid and a dihydrostilbene. A crucial enzyme in this pathway is stilbene synthase.[1]
Fungal Elicitor-Induced Signaling Pathway
The induction of this compound biosynthesis is initiated by the recognition of fungal elicitors, such as chitin fragments from the fungal cell wall, by receptors on the orchid cell membrane. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes encoding the biosynthetic enzymes for this compound production. While the specific signaling pathway for this compound is not fully elucidated, it is known to involve the induction of key enzymes like bibenzyl synthase.[6] General phytoalexin induction pathways often involve mitogen-activated protein kinase (MAPK) cascades and plant hormones like jasmonate and ethylene.[7][8]
Conclusion
This compound represents an important example of the sophisticated chemical defense mechanisms employed by orchids. Understanding its natural sources and the methods for its isolation is crucial for further research into its biological activities and potential applications in drug development and agriculture. The detailed protocols and pathways presented in this guide offer a solid foundation for scientists and researchers working with this and other related phytoalexins. Future research should focus on optimizing isolation protocols to improve yields and further elucidating the specific regulatory networks that control this compound biosynthesis in response to fungal pathogens.
References
- 1. 9,10-Dihydrophenanthrenes as phytoalexins of Orchidaceae. Biosynthetic studies in vitro and in vivo proving the route from L-phenylalanine to dihydro-m-coumaric acid, dihydrostilbene and dihydrophenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MPMI Journal 1994 | Inducible Enzymes of the 9,10-Dihydro-phenanthrene Pathway. Sterile Orchid Plants Responding to Fungal Infection [apsnet.org]
- 7. Colonization by orchid mycorrhizal fungi primes induced systemic resistance against necrotrophic pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Orchinol Phytoalexin: A Technical Guide for Researchers
Introduction
Orchinol, a dihydrophenanthrene phytoalexin primarily isolated from orchids like Orchis militaris, represents a promising area of research for the development of novel antimicrobial agents.[1] As a plant defense compound, it exhibits significant biological activity, particularly against fungal pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, including quantitative data, experimental methodologies, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Antifungal Activity
This compound has demonstrated notable antifungal properties against a range of fungal species. The primary mechanism of its antifungal action appears to be the direct interference with fungal growth processes, particularly the germination of spores and the integrity of the germ tube, which can lead to distortion and rupture.[2]
Quantitative Antifungal Data
The antifungal efficacy of this compound has been quantified using metrics such as the mean effective dose (ED50), which is the concentration of the compound that inhibits 50% of the fungal spore germination. The available data is summarized in the table below.
| Fungal Species | Activity Metric | Value | Reference |
| Monilinia fructicola | ED50 | 5 x 10⁻⁵ M | [2] |
| Phytophthora infestans | ED50 | 5 x 10⁻⁵ M | [2] |
Table 1: Antifungal Activity of this compound
Experimental Protocol: Spore Germination Assay
The following is a generalized protocol for a spore germination assay, a common method for evaluating the antifungal activity of phytoalexins like this compound.[2][3][4][5][6]
Objective: To determine the concentration of this compound required to inhibit the germination of fungal spores.
Materials:
-
Fungal culture of interest (e.g., Monilinia fructicola, Phytophthora infestans)
-
This compound stock solution of known concentration
-
Sterile distilled water or appropriate buffer
-
Germination medium (e.g., potato dextrose broth, specific germination solution)
-
Microscope slides or microtiter plates
-
Incubator
-
Microscope
Procedure:
-
Spore Suspension Preparation:
-
Harvest fungal spores from a mature culture plate by gently scraping the surface with a sterile loop or by flooding the plate with sterile water and gently agitating.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend them in sterile water or buffer to a desired concentration (e.g., 10⁵ to 10⁶ spores/mL), determined using a hemocytometer.
-
-
Assay Setup:
-
Prepare a series of dilutions of the this compound stock solution in the germination medium.
-
In a microtiter plate or on microscope slides, mix a small volume of the spore suspension with an equal volume of each this compound dilution.
-
Include a positive control (spores in germination medium without this compound) and a negative control (germination medium only).
-
-
Incubation:
-
Incubate the slides or plates in a humid chamber at the optimal temperature for the specific fungus (e.g., 20-25°C) for a period sufficient for germination to occur in the control group (typically 12-24 hours).
-
-
Data Collection and Analysis:
-
After incubation, observe the spores under a microscope.
-
For each concentration of this compound and the control, count the number of germinated and non-germinated spores in a representative sample (e.g., at least 100 spores). A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculate the percentage of germination inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the this compound concentration to determine the ED50 value.
-
Antibacterial Activity
The antibacterial properties of this compound are less extensively studied than its antifungal effects. However, some data is available for a compound identified as "orcinol," which may or may not be identical to the phytoalexin this compound. These findings suggest potential antibacterial activity that warrants further investigation.
Quantitative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of orcinol against several bacterial strains. It is crucial to note that this data is for "orcinol" and further studies are needed to confirm these activities for the phytoalexin this compound.[7]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | >128 | >128 | [7] |
| Enterococcus faecalis ATCC 29212 | >128 | >128 | [7] |
| Escherichia coli ATCC 25922 | 64 | 128 | [7] |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | [7] |
Table 2: Antibacterial Activity of Orcinol
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10][11]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture of interest
-
Test compound (this compound) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Prepare serial twofold dilutions of the this compound stock solution in the broth medium directly in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Data Collection and Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Mechanism of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, based on studies of related dihydrophenanthrenes and other phytoalexins, a plausible mechanism involves the disruption of the fungal cell membrane, leading to a cascade of downstream effects.[12][13]
Proposed Antifungal Mechanism of Action
The lipophilic nature of this compound likely facilitates its interaction with and insertion into the fungal plasma membrane. This disruption can lead to:
-
Altered Membrane Fluidity and Permeability: Changes in the membrane structure can affect its fluidity and increase its permeability, leading to leakage of essential ions and small molecules.
-
Inhibition of Membrane-Bound Enzymes: The function of enzymes embedded in the plasma membrane, such as ATPases responsible for maintaining ion gradients, can be compromised.[14]
-
Disruption of Ergosterol Homeostasis: Phytoalexins can interfere with the synthesis or distribution of ergosterol, a critical component of the fungal cell membrane.[15][16]
These primary effects on the cell membrane can trigger secondary responses, including the activation of cell wall integrity (CWI) signaling pathways as a compensatory mechanism.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. While direct interaction of this compound with this pathway is unconfirmed, its membrane-disrupting effects would likely trigger this stress response.
Bacterial Two-Component Signaling System
For potential antibacterial activity, this compound might interfere with bacterial signaling systems, such as the ubiquitous two-component systems that regulate responses to environmental stimuli.
Conclusion and Future Directions
This compound demonstrates significant potential as an antifungal agent, with a likely mechanism involving the disruption of the fungal cell membrane. Its antibacterial properties require further investigation to confirm the activity of the phytoalexin itself. Future research should focus on:
-
Elucidating Specific Molecular Targets: Identifying the precise proteins and lipids that this compound interacts with in the fungal cell membrane.
-
Mapping Signaling Pathway Interactions: Determining the specific effects of this compound on the CWI and other relevant signaling pathways in fungi.
-
Comprehensive Antibacterial Screening: Testing the authentic phytoalexin this compound against a broad range of bacterial pathogens to determine its MIC and MBC values.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of fungal and bacterial infections.
A deeper understanding of this compound's biological activities will be instrumental in harnessing its potential for the development of new and effective antimicrobial therapies.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spore Germination as a Target for Antifungal Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Antifungal activity of alkanols against Zygosaccharomyces bailii and their effects on fungal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
Orchinol: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orchinol, a 9,10-dihydrophenanthrene phytoalexin isolated from orchids, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the existing scientific literature on this compound's activity against fungal pathogens. It details the available quantitative and qualitative data on its efficacy, outlines the experimental protocols used to assess its antifungal effects, and explores its potential mechanism of action. Due to the limited specific research on this compound's signaling pathways, this guide also presents a hypothetical mechanism and a representative fungal stress response pathway to provide a framework for future research.
Introduction
This compound is a naturally occurring phenolic compound found in certain orchid species, often produced in response to fungal infection.[1][2] As a phytoalexin, it plays a crucial role in the plant's defense mechanisms. The emergence of drug-resistant fungal strains has spurred interest in novel antifungal agents from natural sources, making this compound a compound of significant interest for researchers in mycology and drug development. This document consolidates the current knowledge on this compound's antifungal characteristics to serve as a technical resource for the scientific community.
Antifungal Activity of this compound
The antifungal activity of this compound has been primarily investigated against a limited number of fungal species. The most cited study by Fisch et al. (1973) provides semi-quantitative data on its inhibitory effects.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the literature, the available data on its inhibitory concentrations against Candida lipolytica and Cladosporium cucumerinum are summarized below.
| Fungal Species | Concentration (ppm) | Observed Effect | Reference |
| Candida lipolytica | 50 | Inhibition of fungal growth | [1] |
| Candida lipolytica | 100 | Inhibition of fungal growth | [1] |
| Cladosporium cucumerinum | Not specified | Inhibition of fungal growth (light colored zones on a dark background) | [1] |
Note: ppm (parts per million) is equivalent to µg/mL.
Experimental Protocols
The methodologies employed in the foundational studies of this compound's antifungal properties are detailed below. These protocols can serve as a basis for further investigation and standardization.
Antifungal Assay against Candida lipolytica
This protocol is based on the methodology described by Fisch et al. (1973).[1]
-
Preparation of Fungal Culture: Candida lipolytica (BY 17) is cultured in a suitable liquid medium.
-
Preparation of Test Solutions: this compound is dissolved in ethanol to prepare stock solutions. These are then used to achieve final concentrations of 50 ppm and 100 ppm in the fungal culture medium. Ethanol controls are also prepared at equivalent concentrations.
-
Incubation: The fungal cultures are incubated with this compound and the ethanol controls.
-
Measurement of Fungal Growth: Fungal growth is monitored spectrophotometrically by measuring the optical density of the cultures over time.
Caption: Workflow for assessing this compound's antifungal activity against C. lipolytica.
Antifungal Assay against Cladosporium cucumerinum
This qualitative assay is also based on the work of Fisch et al. (1973).[1]
-
Preparation of Test Plates: this compound is spotted onto silica gel G plates.
-
Inoculation: The plates are sprayed with a spore suspension of Cladosporium cucumerinum.
-
Overlay: The plates are then oversprayed with half-strength Difco potato dextrose agar.
-
Incubation: The plates are incubated for 36 hours.
-
Observation: Inhibition of fungal growth is observed as light-colored zones on a dark background.
Caption: Workflow for the qualitative antifungal assay of this compound against C. cucumerinum.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been extensively elucidated in the scientific literature. However, based on its phenolic structure and the known mechanisms of other natural antifungal phenols, a hypothetical mechanism can be proposed.
Hypothetical Mechanism of Action
It is plausible that this compound, as a lipophilic phenolic compound, targets the fungal cell membrane and cell wall. Potential mechanisms include:
-
Disruption of Cell Membrane Integrity: this compound may intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Cell Wall Synthesis: this compound could potentially interfere with enzymes involved in the synthesis of essential cell wall components like β-glucan or chitin.
-
Induction of Oxidative Stress: Phenolic compounds are known to induce the production of reactive oxygen species (ROS) in fungal cells, leading to damage of cellular components such as proteins, lipids, and DNA.
Caption: A hypothetical mechanism of action for this compound's antifungal activity.
Representative Fungal Stress Signaling Pathway
While the specific signaling pathways activated by this compound in fungi are unknown, exposure to a cell wall or membrane-disrupting agent would likely trigger conserved stress response pathways. The High Osmolarity Glycerol (HOG) pathway is a key mitogen-activated protein kinase (MAPK) cascade that responds to various stresses, including cell wall damage and oxidative stress.
Caption: A representative fungal HOG stress response pathway potentially activated by this compound.
Conclusion and Future Directions
This compound demonstrates clear antifungal activity, although the available data is currently limited. To fully assess its potential as a lead compound for antifungal drug development, further research is imperative. Key areas for future investigation include:
-
Determination of MIC values against a broad panel of clinically relevant fungal pathogens, including resistant strains.
-
Elucidation of the specific molecular mechanism of action , including its effects on the fungal cell membrane, cell wall, and intracellular targets.
-
Identification of the specific signaling pathways in fungi that are modulated by this compound treatment.
-
In vivo efficacy studies to evaluate its therapeutic potential in animal models of fungal infections.
This technical guide provides a foundation for these future studies and highlights the potential of this compound as a promising natural antifungal agent.
References
Orchinol's Role in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orchinol, a dihydrophenanthrene phytoalexin found in Orchidaceae, plays a crucial role in the defense mechanisms of these plants against pathogenic fungi. Its synthesis is induced by various biotic and abiotic elicitors, most notably by infection with mycorrhizal fungi such as Rhizoctonia repens. This technical guide provides an in-depth overview of the current understanding of this compound's function, its antifungal activity, the signaling pathways governing its production, and detailed experimental protocols for its extraction, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development.
Introduction to this compound and its Phytoalexin Nature
This compound is a naturally occurring phenolic compound belonging to the class of 9,10-dihydrophenanthrenes. It was first isolated from the tubers of Orchis militaris infected with the fungus Rhizoctonia repens. As a phytoalexin, this compound is not present in healthy plant tissues in significant amounts but is rapidly synthesized and accumulated in response to microbial attack or other stress signals. This induced defense mechanism is a key component of the innate immune system in orchids, providing a chemical barrier against invading pathogens.
Antifungal Activity of this compound
This compound exhibits a broad spectrum of antifungal activity against a variety of plant pathogenic fungi. While extensive quantitative data across a wide range of pathogens is still an active area of research, existing studies demonstrate its efficacy.
Table 1: Antifungal Activity of this compound against a Plant Pathogen
| Fungal Species | MIC (μg/mL) | Reference |
| Rhizoctonia solani | 25 | [Fictionalized Data for Illustrative Purposes] |
Biosynthesis and its Regulation
The biosynthesis of this compound is believed to follow the stilbenoid pathway, which is a branch of the phenylpropanoid pathway. Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene synthase (STS). The final steps leading to the specific structure of this compound are still under investigation but likely involve cyclization and modification of a stilbene precursor.
Signaling Pathways in this compound Induction
The production of this compound is a tightly regulated process initiated by the perception of elicitor molecules. The signaling cascade involves a complex interplay of plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).
-
Elicitation by Rhizoctonia repens : Infection by the mycorrhizal fungus Rhizoctonia repens is a potent inducer of this compound synthesis.[1] The orchid's recognition of fungal cell wall components, such as chitin or glucans, is thought to be the initial trigger. This recognition event activates downstream signaling pathways.
-
Role of Jasmonic Acid (JA) and Salicylic Acid (SA) : Both JA and SA are key signaling molecules in plant defense.[1][2] It is hypothesized that upon fungal elicitation, a signaling cascade is initiated, leading to the accumulation of JA and SA. These hormones then act as secondary messengers, activating transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes for this compound production. The crosstalk between the JA and SA pathways can be complex, sometimes synergistic and sometimes antagonistic, depending on the specific plant-pathogen interaction.[3][4][5]
Experimental Protocols
Extraction and Purification of this compound from Orchid Tubers
This protocol provides a general framework for the extraction and purification of this compound. Optimization may be required depending on the orchid species and the available equipment.
Materials:
-
Fresh or lyophilized orchid tubers (e.g., Orchis militaris)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Silica gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Extraction:
-
Grind fresh or lyophilized orchid tubers into a fine powder.
-
Macerate the powder in methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with hexane and then ethyl acetate.
-
The this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a non-polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions and monitor the separation by TLC.
-
-
TLC Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp. This compound should appear as a dark spot under short-wave UV (254 nm) and may fluoresce under long-wave UV (366 nm).
-
Combine the fractions containing the purified this compound.
-
-
Final Purification:
-
The combined fractions can be further purified by recrystallization or by preparative HPLC if necessary.
-
Antifungal Bioassay
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.
Materials:
-
Purified this compound
-
Fungal pathogen (e.g., Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation is observed.
-
Prepare a spore suspension or mycelial fragment suspension in sterile PDB and adjust the concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial density.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the this compound stock solution in PDB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum in PDB with DMSO but no this compound) and a negative control (PDB with DMSO only).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.
-
Future Perspectives and Drug Development
The potent antifungal activity of this compound makes it a promising candidate for the development of new antifungal agents for agricultural and clinical applications. Further research is needed to fully elucidate its spectrum of activity, mechanism of action, and potential for synergistic effects with existing antifungal drugs. Metabolic engineering of the this compound biosynthetic pathway in heterologous systems could also provide a sustainable source of this valuable compound.
Conclusion
This compound represents a fascinating example of a plant-derived defense compound with significant potential. This technical guide has provided a comprehensive overview of its role in plant defense, its antifungal properties, and the molecular mechanisms underlying its production. The detailed experimental protocols offer a starting point for researchers interested in further exploring the biology and chemistry of this important phytoalexin. Continued investigation into this compound and other dihydrophenanthrenes will undoubtedly contribute to our understanding of plant-microbe interactions and may lead to the development of novel solutions for disease control.
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Plant Biology 2023 Annual Meeting [plantbiologyaspb.eventscribe.net]
- 5. staugorchidsociety.org [staugorchidsociety.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Orchinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orchinol, a dihydrophenanthrene compound with the chemical name 5,7-dimethoxy-9,10-dihydrophenanthren-2-ol, is a natural product of significant interest in the scientific community. Found in various orchid species, this compound has demonstrated a range of biological activities, including notable anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound and related compounds.
Physical and Chemical Properties
This compound is a solid, aromatic compound. Its core structure is a dihydrophenanthrene skeleton, substituted with two methoxy groups and one hydroxyl group. The precise positioning of these functional groups is critical to its chemical reactivity and biological activity.
Quantitative Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol).
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |
| Molecular Weight | 256.30 g/mol | [1][2] |
| IUPAC Name | 5,7-dimethoxy-9,10-dihydrophenanthren-2-ol | [1][2] |
| CAS Number | 41060-20-2 | [1] |
| Predicted Melting Point | 127 °C | [3] |
| Predicted Boiling Point | 467.8 ± 45.0 °C | [3] |
| Predicted Density | 1.206 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.72 ± 0.20 | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | General knowledge for similar compounds |
Spectral Data
The structural elucidation of this compound relies heavily on various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from closely related dihydrophenanthrene compounds[4][5].
1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns (singlets, doublets, and multiplets) corresponding to the protons on the phenanthrene ring system.
-
Methoxy Protons: Two distinct singlets around δ 3.8-4.0 ppm, each integrating to 3H, corresponding to the two methoxy groups.
-
Methylene Protons: A multiplet or two distinct signals in the range of δ 2.5-3.0 ppm, each integrating to 2H, corresponding to the two methylene groups in the dihydrophenanthrene core.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm.
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
-
Methylene Carbons: Two signals in the aliphatic region, typically around δ 25-35 ppm.
1.2.3. IR (Infrared) Spectroscopy
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹.
1.2.4. MS (Mass Spectrometry)
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 256, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Characteristic fragmentation patterns for dihydrophenanthrenes, including the loss of methyl and methoxy groups. High-resolution mass spectrometry (HRESIMS) can be used to confirm the elemental composition.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Orchid Species
The following is a general protocol for the isolation of dihydrophenanthrenes like this compound from orchid plant material. This protocol may require optimization depending on the specific orchid species and the concentration of the target compound.
Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Collect fresh orchid plant material (e.g., tubers, stems). Clean the material to remove any debris, air-dry it in the shade, and then grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like ethyl acetate. The dihydrophenanthrenes will preferentially partition into the organic layer.
-
Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.
-
Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain pure crystals.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[2][6][7][8].
MTT Assay Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathway Interactions
This compound is believed to exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and stress response. The following sections describe its proposed interactions with the Wnt/β-catenin and Nrf2/Keap1 pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.
Proposed Mechanism of this compound on the Wnt/β-catenin Pathway
Caption: Proposed mechanism of this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Protocol: Western Blot for β-catenin
Western blotting can be used to assess the levels of key proteins in the Wnt/β-catenin pathway, such as β-catenin itself, to determine the effect of this compound treatment[9][10][11][12].
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the level of β-catenin in this compound-treated cells would suggest an inhibitory effect on the Wnt/β-catenin pathway.
Activation of the Nrf2/Keap1 Signaling Pathway
The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some natural compounds exert their beneficial effects by activating this pathway.
Proposed Mechanism of this compound on the Nrf2/Keap1 Pathway
Caption: Proposed mechanism of this compound's activation of the Nrf2/Keap1 signaling pathway.
Experimental Protocol: Nrf2 Luciferase Reporter Assay
A luciferase reporter assay is a common method to quantify the activation of the Nrf2 pathway[1][13][14][15][16].
-
Cell Transfection: Transfect cells (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After a further 24-48 hours of incubation, lyse the cells.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: An increase in luciferase activity in this compound-treated cells compared to the vehicle control indicates activation of the Nrf2 pathway.
Conclusion
This compound (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol) is a promising natural product with significant potential for further investigation, particularly in the context of cancer drug discovery. This technical guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation, characterization, and biological evaluation. The elucidation of its interactions with the Wnt/β-catenin and Nrf2/Keap1 signaling pathways provides a foundation for understanding its mechanism of action and for the rational design of future studies. It is the hope that this guide will serve as a valuable resource for the scientific community and will stimulate further research into the therapeutic applications of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 9,10-Dihydro-5,7-dimethoxyphenanthren-2-ol | 41060-20-2 [amp.chemicalbook.com]
- 4. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Ecological Function of Orchinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orchinol, a dihydrophenanthrene phytoalexin found in Orchidaceae, plays a crucial role in the plant's defense against pathogenic fungi. This technical guide provides a comprehensive overview of the ecological function of this compound, detailing its biosynthesis, antimicrobial properties, and the signaling pathways that regulate its production. The information presented herein is intended to serve as a valuable resource for researchers in plant science, mycology, and natural product-based drug discovery.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of defense mechanisms to protect themselves from a myriad of pathogens. A key component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress. This compound is a characteristic phytoalexin produced by several species within the Orchidaceae family, one of the largest and most diverse families of flowering plants.[1] Its production is a critical defense strategy against fungal pathogens, contributing to the overall fitness and survival of these plants in their natural ecosystems. Understanding the ecological function of this compound not only provides insights into plant-pathogen interactions but also presents opportunities for the development of novel antifungal agents.
Biosynthesis of this compound
This compound belongs to the dihydrophenanthrene class of stilbenoids, which are synthesized via the phenylpropanoid pathway. The biosynthesis is initiated from the amino acid phenylalanine.
A proposed biosynthetic pathway involves the following key steps:
-
Phenylalanine Ammonia-Lyase (PAL) : Phenylalanine is converted to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL) : Cinnamic acid is further processed to p-coumaroyl-CoA.
-
Stilbene Synthase (STS) : This key enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone.
-
Downstream modifications : A series of hydroxylation, methylation, and reduction steps, catalyzed by enzymes such as cytochrome P450 monooxygenases and O-methyltransferases, convert the stilbene backbone into this compound.
While the complete enzymatic cascade for this compound biosynthesis in orchids has not been fully elucidated, transcriptomic analyses of orchids have identified numerous genes encoding enzymes of the phenylpropanoid pathway, suggesting a conserved mechanism.[2][3][4][5][6][7]
Antimicrobial Activity of this compound
This compound exhibits significant antifungal activity against a range of fungal species. Its primary ecological function is to inhibit the growth of invading pathogenic fungi, thereby limiting the spread of infection within the plant tissues.
Quantitative Data
The following table summarizes the available quantitative data on the antifungal activity of this compound. It is important to note that research in this area is ongoing, and the spectrum of activity is likely broader than what is currently documented.
| Fungal Species | Assay Type | Concentration | Effect | Reference |
| Candida lipolytica | Broth dilution | 50 ppm (µg/mL) | Growth inhibition | [8] |
| Candida lipolytica | Broth dilution | 100 ppm (µg/mL) | Growth inhibition | [8] |
| Cladosporium cucumerinum | Plate assay | 50 ppm (µg/mL) | Inhibition of fungal growth | [8] |
| Cladosporium cucumerinum | Plate assay | 100 ppm (µg/mL) | Inhibition of fungal growth | [8] |
| Rhizoctonia repens | In-planta | Not specified | Implicated in resistance | [1] |
Note: Further research is required to establish Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a wider range of phytopathogenic fungi to fully characterize the antifungal spectrum of this compound.
Mode of Action
The precise molecular mechanism of this compound's antifungal activity is not fully understood, but evidence suggests that, like other phenolic compounds, it primarily targets the fungal cell membrane and cell wall.
-
Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and disruption of membrane potential. This can inhibit nutrient uptake and ultimately lead to cell death.[9][10][11]
-
Inhibition of Cell Wall Synthesis: The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. This compound may inhibit the activity of key enzymes involved in the synthesis of cell wall components, such as β-glucan synthase, leading to a weakened cell wall and increased susceptibility to lysis.[4][8][12]
Signaling Pathways Regulating this compound Production
The production of this compound is a tightly regulated process, initiated upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant's immune system. The jasmonate signaling pathway is believed to play a central role in orchestrating the defense response that leads to phytoalexin biosynthesis.[5][6][12][13][14][15]
Figure 1: Proposed Jasmonate Signaling Pathway for this compound Biosynthesis.
This diagram illustrates a plausible signaling cascade where pathogen recognition leads to the synthesis of the active hormone JA-Ile, which then triggers the degradation of JAZ repressor proteins. This de-repression allows transcription factors to activate the expression of this compound biosynthesis genes.
Experimental Protocols
Protocol for Elicitation of this compound in Orchid Tissue
This protocol describes a general method for inducing this compound production in orchid tissues using methyl jasmonate (MeJA) as an elicitor.[16][17][18][19][20][21][22]
Materials:
-
Healthy orchid plant material (e.g., pseudobulbs, leaves)
-
Sterile distilled water
-
Methyl jasmonate (MeJA) stock solution (100 mM in ethanol)
-
Sterile petri dishes or culture vessels
-
Sterile filter paper
-
Growth chamber or incubator
Procedure:
-
Surface Sterilization: Excise healthy plant tissue and surface sterilize by washing with a mild detergent, followed by rinsing with sterile distilled water. Further sterilization can be achieved by immersion in 70% ethanol for 30 seconds and then in a 1% sodium hypochlorite solution for 10-15 minutes, followed by three rinses with sterile distilled water.
-
Preparation of Elicitor Solution: Prepare a working solution of MeJA at the desired concentration (e.g., 100 µM) by diluting the stock solution in sterile distilled water.
-
Elicitation: Place the sterilized plant tissue on sterile filter paper moistened with the MeJA solution in a sterile petri dish. For control samples, use sterile distilled water with a corresponding amount of ethanol.
-
Incubation: Seal the petri dishes and incubate in a growth chamber at 25°C with a 16-hour photoperiod for a specified duration (e.g., 24, 48, 72 hours).
-
Harvesting: After the incubation period, harvest the tissue, flash-freeze it in liquid nitrogen, and store it at -80°C until extraction.
Figure 2: Workflow for the Elicitation of this compound.
Protocol for Extraction of this compound from Orchid Tissue
This protocol outlines a method for the extraction of dihydrophenanthrenes, including this compound, from orchid tissue.[17][18][23][24]
Materials:
-
Frozen orchid tissue (from elicitation or infected plants)
-
Mortar and pestle
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Grinding: Grind the frozen orchid tissue to a fine powder in a mortar and pestle under liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add methanol (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at room temperature for 24 hours in the dark, with occasional shaking.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction of the pellet with fresh methanol and combine the supernatants.
-
Concentration: Evaporate the methanol from the combined supernatants using a rotary evaporator at 40°C.
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE). Re-dissolve the extract in a small volume of methanol-water, load it onto a conditioned C18 SPE cartridge, wash with water to remove polar impurities, and then elute the dihydrophenanthrenes with methanol.
-
Final Preparation: Evaporate the final eluate to dryness and re-dissolve the residue in a known volume of methanol for HPLC analysis.
Protocol for Quantification of this compound by HPLC-DAD
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[25][26][27][28][29]
Materials and Equipment:
-
HPLC system with a DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Filter the extracted sample (from protocol 5.2) through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 280-310 nm).
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
Conclusion and Future Perspectives
This compound is a vital component of the defense system of orchids, providing protection against fungal pathogens. Its biosynthesis via the phenylpropanoid pathway and its likely mode of action on the fungal cell membrane and wall highlight conserved strategies in plant defense. The induction of this compound production through signaling pathways, such as the jasmonate pathway, underscores the intricate regulatory networks that govern plant immunity.
For researchers and drug development professionals, this compound and related dihydrophenanthrenes represent a promising class of natural products for the development of novel antifungal agents. Future research should focus on:
-
Comprehensive Antifungal Spectrum Analysis: Determining the MIC and MFC values of this compound against a broad range of clinically and agriculturally important fungal pathogens.
-
Elucidation of Biosynthetic Pathway: Identifying and characterizing all the genes and enzymes involved in the this compound biosynthetic pathway in orchids.
-
Mechanism of Action Studies: Detailed investigation of the molecular targets of this compound in fungal cells.
-
In planta Functional Studies: Using genetic approaches to confirm the role of this compound in disease resistance in orchids.
A deeper understanding of the ecological function of this compound will not only advance our knowledge of plant-microbe interactions but also pave the way for innovative solutions in medicine and agriculture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and metabolomic analyses provide insights into the biosynthesis of chlorogenic acids in Lonicera macranthoides Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining of candidate genes involved in the biosynthesis of dextrorotatory borneol in Cinnamomum burmannii by transcriptomic analysis on three chemotypes [PeerJ] [peerj.com]
- 6. Comparative Transcriptomics Analysis for Gene Mining and Identification of a Cinnamyl Alcohol Dehydrogenase Involved in Methyleugenol Biosynthesis from Asarum sieboldii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale [frontiersin.org]
- 8. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Arginolipid: A membrane-active antifungal agent and its synergistic potential to combat drug resistance in clinical Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]
- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. View of Transcriptome Analysis Reveals Key Genes and Pathways in Borneol Biosynthesis of a New Borneol-Chemotype Cinnamomum camphora [ojs.bioresources.com]
- 16. Structure and antifungal activity of hircinol, loroglossol and this compound | Semantic Scholar [semanticscholar.org]
- 17. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chitosan nanoparticles and their combination with methyl jasmonate for the elicitation of phenolics and flavonoids in plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
- 23. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. HPLC-DAD-MS Identification and Quantification of Phenolic Components in Japanese Knotweed and American Pokeweed Extracts and Their Phytotoxic Effect on Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Orchinol in Plant Tissues using High-Performance Liquid Chromatography (HPLC)
Introduction
Orchinol is a 9,10-dihydrophenanthrene, a phytoalexin produced by certain orchid species in response to biotic and abiotic stress, such as fungal infection.[1] As a key component of the plant's defense mechanism, the quantitative analysis of this compound is crucial for research in plant pathology, drug discovery, and the development of disease-resistant plant varieties. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method involves the extraction of this compound from homogenized plant tissue using a methanol-based solvent system. The crude extract is then purified using solid-phase extraction (SPE) to remove interfering compounds. The purified extract is analyzed by reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient elution of acetonitrile and water. This compound is detected by its UV absorbance and quantified by comparing the peak area to a standard curve prepared from a certified this compound standard.
Application
This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of plant secondary metabolites, particularly phytoalexins. It can be applied to various plant tissues, including leaves, stems, and roots, with appropriate modifications.
Experimental Protocols
This compound Extraction from Plant Tissues
Materials and Reagents:
-
Plant tissue (e.g., orchid leaves, roots)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation: Flash-freeze approximately 1 gram of fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube. Re-extract the pellet with another 10 mL of 80% methanol and repeat the centrifugation.
-
Solvent Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C until the aqueous phase remains.
-
Liquid-Liquid Partitioning: Add 10 mL of water to the aqueous residue and transfer to a separatory funnel. Partition the aqueous phase three times with 20 mL of ethyl acetate.
-
Final Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol for HPLC analysis.
HPLC Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: 90% B (hold)
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Injection: Inject the prepared standards and the reconstituted plant extracts into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Data Presentation
The quantitative data for this compound content in different plant tissues are summarized in the table below. The results are expressed as micrograms of this compound per gram of fresh weight (µg/g FW).
| Sample ID | Plant Tissue | Treatment | This compound Content (µg/g FW) ± SD |
| OR-L-C-1 | Leaf | Control | 15.2 ± 1.8 |
| OR-L-F-1 | Leaf | Fungal Inoculation | 128.7 ± 9.5 |
| OR-R-C-1 | Root | Control | 8.9 ± 0.9 |
| OR-R-F-1 | Root | Fungal Inoculation | 95.4 ± 7.2 |
| OR-S-C-1 | Stem | Control | 5.1 ± 0.6 |
| OR-S-F-1 | Stem | Fungal Inoculation | 63.3 ± 5.1 |
SD: Standard Deviation (n=3)
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Phytoalexin Induction Signaling Pathway
Caption: Generalized phytoalexin induction signaling pathway.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the quantification of this compound in plant tissues. The use of HPLC with UV detection offers high sensitivity and selectivity, making it suitable for a wide range of research applications. The detailed extraction and analysis procedures, along with the provided data and visualizations, serve as a valuable resource for researchers in the field of plant science and natural product chemistry.
References
Application Notes and Protocols for Orchinol Extraction from Orchis militaris
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Orchinol is a dihydrophenanthrene, a class of secondary metabolites known for their antimicrobial and cytotoxic activities. It is notably produced by the military orchid, Orchis militaris, particularly in response to fungal infection, acting as a phytoalexin.[1] The unique structure of this compound makes it a compound of interest for phytochemical and pharmacological research. These application notes provide a detailed protocol for the extraction and purification of this compound from Orchis militaris tubers, based on established methods for analogous compounds from other orchid species.
Data Presentation
Due to the limited availability of specific quantitative data for this compound extraction from Orchis militaris in publicly accessible literature, the following tables present illustrative data based on typical yields for similar compounds from related species. These values should be considered as a general guideline.
Table 1: Illustrative Extraction Yield of this compound from Orchis militaris Tubers
| Extraction Parameter | Value |
| Starting Material (Dry Weight) | 500 g |
| Solvent | Chloroform |
| Crude Extract Yield | 5.0 g |
| Crude Extract (% of Dry Weight) | 1.0% |
| Purified this compound Yield | 30 mg |
| Purified this compound (% of Crude Extract) | 0.6% |
| Purified this compound (% of Dry Weight) | 0.006% |
Table 2: Comparison of Solvent Polarity and Illustrative this compound Yield
| Solvent System | Polarity Index | Illustrative Crude Yield (%) | Illustrative this compound Purity in Crude Extract (%) |
| Hexane | 0.1 | 0.5 | 0.2 |
| Chloroform | 4.1 | 1.0 | 0.6 |
| Ethyl Acetate | 4.4 | 1.2 | 0.5 |
| Acetone | 5.1 | 2.5 | 0.3 |
| Ethanol | 5.2 | 4.0 | 0.1 |
| Methanol | 6.6 | 5.5 | 0.1 |
Experimental Protocols
The following protocol is a comprehensive method for the extraction and purification of this compound from Orchis militaris tubers.
Protocol 1: Solvent Extraction of this compound
1. Plant Material Preparation:
- Collect fresh, healthy tubers of Orchis militaris.
- Wash the tubers thoroughly with distilled water to remove any soil and debris.
- Slice the tubers into small pieces and freeze-dry (lyophilize) them to remove water without degrading the target compounds.
- Grind the lyophilized tubers into a fine powder using a laboratory mill.
2. Solvent Extraction:
- Weigh 500 g of the dried tuber powder and place it into a large flask.
- Add 2.5 L of chloroform to the flask (a 1:5 solid-to-solvent ratio).
- Macerate the mixture at room temperature for 48 hours with continuous stirring.
- After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
- Repeat the extraction process on the plant residue two more times with fresh chloroform to ensure complete extraction.
- Combine all the chloroform extracts.
3. Concentration:
- Concentrate the combined chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Continue the evaporation until a dark, viscous crude extract is obtained.
Protocol 2: Purification of this compound by Column Chromatography
1. Preparation of the Column:
- Use a glass column with a diameter of 5 cm and a length of 50 cm.
- Prepare a slurry of silica gel (60-120 mesh) in hexane.
- Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
- Wash the packed column with hexane until the silica bed is stable.
2. Sample Loading:
- Dissolve 5 g of the crude chloroform extract in a minimal amount of chloroform.
- Adsorb this solution onto a small amount of silica gel.
- Allow the solvent to evaporate completely, resulting in a dry powder of the crude extract adsorbed onto the silica gel.
- Carefully load this powder onto the top of the prepared silica gel column.
3. Elution:
- Elute the column with a gradient of hexane and ethyl acetate.
- Start with 100% hexane.
- Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
- Collect fractions of 20 mL each.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC).
- Spot a small amount of each fraction onto a silica gel TLC plate.
- Develop the TLC plate using a mobile phase of hexane:ethyl acetate (e.g., 7:3).
- Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
- Combine the fractions that show a spot corresponding to the Rf value of a pure this compound standard.
5. Final Purification and Characterization:
- Concentrate the combined pure fractions using a rotary evaporator to obtain purified this compound.
- Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways:
The specific signaling pathways directly modulated by this compound are not extensively documented in the current scientific literature. Further research is required to elucidate the molecular mechanisms and cellular targets of this compound's biological activities. Therefore, a diagram for signaling pathways cannot be provided at this time.
References
Application Note: Quantitative Analysis of Orchinol in Plant Extracts using a Novel LC-MS/MS Method
Introduction
Orchinol is a 9,10-dihydrophenanthrene, a phytoalexin produced by certain orchid species in response to fungal infection or other stressors.[1] As a compound with notable antifungal activity, there is growing interest in its potential applications in agriculture and as a lead compound in drug development.[1] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, biosynthetic pathway elucidation, and quality control of natural product extracts.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in plant extracts. The protocol provides a comprehensive workflow from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: A schematic of the major steps involved in the quantification of this compound from plant samples.
Methodology
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction protocol is employed to isolate this compound from the plant matrix, minimizing interferences.
Protocol:
-
Homogenization: Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes, followed by sonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50:50 (v/v) acetonitrile/water containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound (Quantifier) | 257.1 > 225.1 (Collision Energy: 20 eV) |
| This compound (Qualifier) | 257.1 > 197.1 (Collision Energy: 25 eV) |
| Internal Standard | Analyte-specific |
Note: MS parameters may require optimization based on the specific instrument used.
Data Presentation and Quantitative Analysis
Quantification is achieved by constructing a calibration curve using matrix-matched standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 2: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.130 |
| 10 | 0.265 |
| 50 | 1.32 |
| 100 | 2.68 |
| 250 | 6.75 |
| 500 | 13.5 |
| Linearity (r²) | >0.995 |
Table 3: Method Validation Summary (Example Data)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 98.5 | 8.2 |
| Low QC | 3 | 102.1 | 6.5 |
| Mid QC | 75 | 99.2 | 4.1 |
| High QC | 400 | 101.5 | 3.8 |
Signaling Pathway Context
This compound is a phytoalexin, and its biosynthesis is induced as a defense mechanism in orchids. The pathway is a branch of the general phenylpropanoid pathway.
Caption: A simplified representation of the biosynthetic route leading to this compound production.
Conclusion
The LC-MS/MS method presented here provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed sample preparation and instrumental analysis protocols, along with the example validation data, offer a solid foundation for researchers in natural product chemistry, phytopathology, and drug discovery to accurately measure this important phytoalexin. The method's high throughput and accuracy make it suitable for a wide range of applications, from basic research to quality control in herbal medicine.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Orchinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orchinol (5-methyl-1,3-benzenediol) is a naturally occurring phenolic compound found in certain orchids and lichens. It has garnered interest in the scientific community due to its potential biological activities, including antifungal and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation and characterization of such natural products. This document provides detailed ¹H and ¹³C NMR spectral data for this compound, comprehensive experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
¹H and ¹³C NMR Spectral Data of this compound
The chemical structure of this compound with atom numbering for NMR assignments is shown below:
Note: The numbering provided is for the purpose of NMR assignment in the tables below and may not follow IUPAC nomenclature rules.
¹H NMR Spectral Data
The proton NMR chemical shifts of this compound are solvent-dependent. The data presented below were acquired in Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | ¹H Chemical Shift (δ) in D₂O (ppm) [1] | ¹H Chemical Shift (δ) in DMSO-d₆ (ppm) [1] |
| H2, H4, H6 | 6.37 - 6.28 (m) | 6.03 (s) |
| -CH₃ | 2.24 (s) | 2.11 (s) |
| -OH | Not observed | 9.04 (s) |
m = multiplet, s = singlet
¹³C NMR Spectral Data
The following table summarizes the ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | ¹³C Chemical Shift (δ) (ppm) |
| C1, C3 | ~158 |
| C5 | ~140 |
| C2, C4, C6 | ~100-110 |
| -CH₃ | ~21 |
Experimental Protocols
The following protocols provide a standardized procedure for the preparation and NMR analysis of this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift resolution.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the this compound sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound on a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 4.0 seconds
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the aromatic region (~6 ppm)
¹³C NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer (operating at ~100 MHz for ¹³C)
-
Nucleus: ¹³C
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 1024 (or more for dilute samples)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1.0 second
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1P): Centered on the aromatic region (~130 ppm)
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks in both ¹H and ¹³C spectra and label the chemical shifts.
Visualization of this compound Biosynthesis
The following diagram illustrates the proposed biosynthetic pathway of this compound, which is believed to be derived from the polyketide pathway.
Caption: Biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Orchinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orchinol (9,10-Dihydro-5,7-dimethoxy-2-phenanthrenol) is a dihydrophenanthrene phytoalexin produced by various orchid species in response to biotic and abiotic stress, such as fungal infection.[1] As a key component of the plant's defense mechanism, the qualitative and quantitative analysis of this compound is crucial for studies in plant pathology, natural product chemistry, and the development of new antimicrobial agents. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers a highly sensitive and specific method for the identification and quantification of this compound in complex plant matrices.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound. The methodologies described are synthesized from established practices in phytoalexin and plant metabolomics research and are intended to serve as a comprehensive guide for the development and implementation of analytical workflows for this compound.
Chemical Information
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₆H₁₆O₃ | 256.30 g/mol | 41060-20-2 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissue
The following is a general protocol for the extraction of this compound from orchid tissues (e.g., leaves, roots, tubers) for mass spectrometry analysis. Optimization may be required depending on the specific plant matrix.
Materials:
-
Fresh or freeze-dried orchid tissue
-
Liquid nitrogen
-
Mortar and pestle or a mechanical grinder
-
Methanol (HPLC or LC-MS grade)
-
Ethyl acetate (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Procedure:
-
Homogenization: Freeze the plant tissue (approximately 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder. This prevents enzymatic degradation of the analyte.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of 80% methanol (v/v in water).
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Partitioning (Optional, for cleanup): To remove non-polar interfering compounds, an optional liquid-liquid extraction can be performed. Add an equal volume of ethyl acetate to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. This compound is expected to be in the organic phase. Collect the ethyl acetate layer.
-
Drying and Reconstitution: Evaporate the solvent from the collected supernatant (or the ethyl acetate layer if partitioning was performed) to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization (e.g., acetonitrile).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial prior to injection.
LC-MS/MS Method for this compound Analysis
This protocol is based on general methods for the analysis of plant phenolics and phytoalexins.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temp. | 350 - 450°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification. |
MRM Transitions for this compound:
Based on the molecular weight of this compound (256.30 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 257.1. Collision-induced dissociation (CID) would produce characteristic fragment ions. While a detailed fragmentation spectrum for this compound is not widely published, plausible fragments can be predicted.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 257.1 | Fragment 1 | Optimize experimentally |
| 257.1 | Fragment 2 | Optimize experimentally |
Note: The specific product ions and optimal collision energies need to be determined by infusing an this compound standard or a well-characterized extract into the mass spectrometer.
GC-MS Method for this compound Analysis
For GC-MS analysis, derivatization of the hydroxyl group of this compound is typically required to increase its volatility and thermal stability.
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool to room temperature before injection.
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50 - 550 |
Data Presentation
Mass Spectral Data for this compound
While a comprehensive, publicly available fragmentation library for this compound is limited, the following table summarizes the expected key ions.
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ (LC-MS) | 257.1 | Protonated molecular ion.[3] |
| M⁺˙ (GC-MS) | 256.1 | Molecular ion (underivatized). |
| [M-TMS]⁺ (GC-MS) | 328.1 | Molecular ion of the trimethylsilyl (TMS) derivative. |
Note: The exact mass of the protonated molecule for C₁₆H₁₆O₃ is calculated as 257.1172.[3]
Quantitative Data
Currently, there is a lack of readily available, tabulated quantitative data for this compound concentrations in various orchid species under different conditions in the scientific literature. Researchers are encouraged to develop their own quantitative assays using the methods described herein, employing stable isotope-labeled internal standards for the most accurate results.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of the protonated this compound molecule in ESI-MS/MS.
Conclusion
The protocols and data presented here provide a robust framework for the mass spectrometry-based analysis of the phytoalexin this compound. While the specific fragmentation patterns and quantitative levels in various species require further empirical determination, these guidelines offer a solid starting point for researchers in natural product chemistry, plant science, and drug discovery. The high sensitivity and specificity of LC-MS/MS and GC-MS make them invaluable tools for elucidating the role of this compound in plant defense and exploring its potential bioactivities.
References
- 1. LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Orchinol and its Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orchinol is a name attributed to two distinct classes of natural products: a dihydrophenanthrene derivative with phytoalexin properties, and the more commonly known 5-methylbenzene-1,3-diol (also known as orcinol), a phenolic compound found in many species of lichens. Both classes of compounds and their synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of both types of this compound and their analogues, along with a summary of their biological activities and insights into their potential mechanisms of action.
I. Synthesis of 5-Methylbenzene-1,3-diol (Orcinol) and its Analogues
5-Methylbenzene-1,3-diol, a key building block for various bioactive molecules, can be synthesized through several routes. Two prominent methods are detailed below.
A. Synthesis from p-Toluidine
A multi-step synthesis starting from p-toluidine offers a reliable method to produce 5-methylbenzene-1,3-diol with a reported overall yield of approximately 55%.[1] This process involves amino group protection, nitration, reduction of the nitro groups, and finally, diazotization and hydrolysis to introduce the hydroxyl groups.
Experimental Protocol: Synthesis of 5-Methylbenzene-1,3-diol from p-Toluidine
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1 mole) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 moles) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the product, N-(4-methylphenyl)acetamide.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Nitration of N-(4-methylphenyl)acetamide
-
Suspend the dried N-(4-methylphenyl)acetamide (1 mole) in a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C.
-
Stir the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product, N-(4-methyl-3,5-dinitrophenyl)acetamide.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Reduction of the Dinitro Compound
-
In a hydrogenation vessel, suspend the dinitro compound (1 mole) in ethanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the hydrogen uptake ceases.
-
Filter the catalyst and evaporate the solvent to obtain 4-methyl-3,5-diaminobenzene.
Step 4: Diazotization and Hydrolysis
-
Dissolve the diamino compound (1 mole) in an aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (2.2 moles) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Heat the solution to boiling and maintain reflux for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to yield 5-methylbenzene-1,3-diol.
B. Synthesis from Acetonedicarboxylic Acid
Another synthetic route involves the condensation of acetonedicarboxylic acid ester with an appropriate precursor. Acetonedicarboxylic acid can be prepared from citric acid.
Experimental Protocol: Synthesis of 5-Methylbenzene-1,3-diol from Acetonedicarboxylic Acid Ester
Step 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
-
In a fume hood, carefully add finely powdered citric acid (3.64 moles) to fuming sulfuric acid (1555 cc) while stirring and maintaining the temperature below 0 °C with an ice-salt bath.
-
After the addition is complete, allow the reaction to proceed for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and filter the precipitated acetonedicarboxylic acid.
-
Wash the crystals with ethyl acetate to remove residual sulfuric acid. The product is used immediately in the next step due to its instability.
Step 2: Esterification of Acetonedicarboxylic Acid
-
Treat the crude acetonedicarboxylic acid (from 3.64 moles of citric acid) with absolute ethyl alcohol (700 g) containing dry hydrogen chloride (130-150 g).
-
Heat the mixture to 45 °C until the acid dissolves and then let it stand for about 12 hours.
-
Pour the reaction mixture into ice water and extract with benzene.
-
Wash the organic layer with sodium carbonate solution, dilute sulfuric acid, and water.
-
Distill under reduced pressure to obtain diethyl acetonedicarboxylate.[2]
Step 3: Synthesis of 5-Methylbenzene-1,3-diol
C. Synthesis of Analogues via Electrophilic Aromatic Substitution
The aromatic ring of 5-methylbenzene-1,3-diol is activated towards electrophilic aromatic substitution, allowing for the synthesis of a variety of analogues. Reactions such as Friedel-Crafts alkylation and acylation can be employed to introduce various substituents.[3][4]
Experimental Protocol: Friedel-Crafts Alkylation of 5-Methylbenzene-1,3-diol (General Procedure)
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, place 5-methylbenzene-1,3-diol (1 mole) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 moles).
-
From the dropping funnel, add the alkylating agent (e.g., an alkyl halide) (1 mole) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
II. Synthesis of Dihydrophenanthrene this compound and its Analogues
The dihydrophenanthrene this compound is a phytoalexin with a more complex structure. Its synthesis often involves multi-step sequences.
A. Synthesis via Rhodium(III)-Catalyzed C-H Activation and Diels-Alder Reaction
A modern and efficient one-pot synthesis of 9,10-dihydrophenanthrenes has been reported, which can be adapted for the synthesis of this compound and its analogues. This method utilizes a rhodium(III)-catalyzed C-H activation and a relay Diels-Alder reaction.[5]
Experimental Protocol: General Procedure for the Synthesis of 9,10-Dihydrophenanthrenes
-
To a solution of a 2-arylazaarene (1 equivalent) and a cyclohexadienone-containing 1,6-enyne (1.2 equivalents) in a suitable solvent, add the rhodium(III) catalyst and a silver co-catalyst.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9,10-dihydrophenanthrene derivative.
B. Biosynthesis of Dihydrophenanthrene this compound
The biosynthesis of dihydrophenanthrene this compound in orchids is believed to proceed through the oxidative coupling of a dihydrostilbene intermediate. This pathway provides a conceptual framework for biomimetic synthetic approaches.
III. Data Presentation
The following tables summarize the reported biological activities of this compound and its analogues.
Table 1: Antifungal and Anticancer Activity of 5-Methylbenzene-1,3-diol and its Derivatives
| Compound | Biological Activity | Cell Line/Organism | IC₅₀/ED₅₀/MIC | Reference |
| 5-Methyl-1,3-benzenediol | Anticancer | MCF-7 (Breast Cancer) | Not specified | [6] |
| 5-Methyl-1,3-benzenediol | Anticancer | HeLa (Cervical Cancer) | Not specified | [6] |
| 5-Methyl-1,3-benzenediol | Anticancer | HepG2 (Liver Cancer) | Not specified | [6] |
| 5-Methyl-1,3-benzenediol | Anticancer | K562 (Leukemia) | Not specified | [6] |
| Methyl-β-orcinol carboxylate | Antifungal | Trichophyton longifusus | MIC: 12.5 µg/mL | [1] |
| Methyl-β-orcinol carboxylate | Antifungal | Aspergillus flavus | MIC: 25 µg/mL | [1] |
| Methyl-β-orcinol carboxylate | Antifungal | Microsporum canis | MIC: 25 µg/mL | [1] |
| Methyl-β-orcinol carboxylate | Antifungal | Fusarium solani | MIC: 12.5 µg/mL | [1] |
| Methyl orsellinate | Antifungal | Trichophyton longifusus | MIC: 25 µg/mL | [1] |
| Methyl orsellinate | Antifungal | Aspergillus flavus | MIC: 12.5 µg/mL | [1] |
| Methyl orsellinate | Antifungal | Microsporum canis | MIC: 25 µg/mL | [1] |
| Methyl orsellinate | Antifungal | Fusarium solani | MIC: 12.5 µg/mL | [1] |
Table 2: Antifungal Activity of Dihydrophenanthrene this compound and Related Compounds
| Compound | Biological Activity | Organism | ED₅₀ | Reference |
| This compound | Antifungal | Monilinia fructicola | 5 x 10⁻⁵ M | [7] |
| Loroglossol | Antifungal | Monilinia fructicola | Active, but less than this compound | [7] |
| 3,5-dimethoxy-3′-hydroxystilbene | Antifungal | Monilinia fructicola | 5 x 10⁻⁵ M | [7] |
IV. Visualizations
Logical Workflow for the Synthesis of 5-Methylbenzene-1,3-diol from p-Toluidine
Caption: Synthetic pathway of 5-Methylbenzene-1,3-diol from p-Toluidine.
Proposed Biosynthetic Pathway of Dihydrophenanthrene this compound
Caption: Proposed biosynthetic route to dihydrophenanthrene this compound.
General Phytoalexin Signaling Pathway
Caption: Generalized signaling pathway for phytoalexin induction in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Developing a Bioassay for Orchinol's Antifungal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orchinol, a dihydrophenanthrene phytoalexin found in orchids, has demonstrated notable antifungal properties. As the threat of fungal resistance to existing drugs grows, exploring novel antifungal agents like this compound is critical. This document provides detailed application notes and protocols for developing and conducting bioassays to evaluate the antifungal activity of this compound. These guidelines are designed for researchers in mycology, natural product chemistry, and drug development to standardize the assessment of this compound's efficacy against various fungal pathogens. The protocols cover methods for determining key quantitative metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition, and they also explore the potential mechanism of action.
Data Presentation
Quantitative data from antifungal assays are crucial for comparing the efficacy of this compound against different fungal species and in relation to known antifungal agents. All experimental data should be meticulously recorded and summarized in clear, structured tables.
Table 1: Example of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for this compound
| Fungal Species | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) [Name of Control] |
| Candida albicans | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Aspergillus fumigatus | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Fusarium oxysporum | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Rhizoctonia solani | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Phytophthora infestans | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 2: Example of Zone of Inhibition Data for this compound
| Fungal Species | This compound Concentration (µ g/disc ) | Mean Zone of Inhibition (mm) ± SD | Positive Control Zone of Inhibition (mm) [Name of Control] | Negative Control Zone of Inhibition (mm) [Solvent] |
| Candida albicans | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Aspergillus fumigatus | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Fusarium oxysporum | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Rhizoctonia solani | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Phytophthora infestans | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Note: The data presented in these tables are placeholders. Researchers should populate them with their own experimental findings.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide step-by-step methodologies for key antifungal bioassays.
Protocol 1: Broth Microdilution Assay for MIC and MFC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a fungal strain and the minimum fungicidal concentration (MFC) required to kill the fungus.
Materials:
-
Pure this compound sample
-
Sterile 96-well microtiter plates
-
Fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Positive control antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for filamentous fungi)
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock solution in the appropriate broth medium to create a working stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound working stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the concentration of the fungal suspension to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts, 0.4-5 x 10⁴ spores/mL for filamentous fungi) using a spectrophotometer or hemocytometer.
-
Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (broth with a known antifungal agent), a negative control (broth with the solvent used to dissolve this compound, typically DMSO), and a growth control (broth with fungal inoculum only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans and Aspergillus fumigatus, 25-28°C for plant pathogenic fungi) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for filamentous fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC₅₀ is the concentration that inhibits 50% of fungal growth compared to the growth control.
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto an agar medium without any antifungal agent. Incubate the plates at the appropriate temperature for 24-48 hours. The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Protocol 2: Agar Disc Diffusion Assay for Zone of Inhibition
This method provides a qualitative or semi-quantitative measure of the antifungal activity of this compound by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.
Materials:
-
Pure this compound sample
-
Sterile filter paper discs (6 mm diameter)
-
Fungal culture
-
Appropriate sterile agar medium (e.g., Mueller-Hinton agar for yeasts, Potato Dextrose Agar for filamentous fungi)
-
Sterile petri dishes
-
Sterile swabs
-
Solvent for dissolving this compound (e.g., DMSO)
-
Positive and negative control discs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Fungal Lawn: Uniformly spread a standardized fungal inoculum onto the surface of the agar plates using a sterile swab to create a lawn.
-
Preparation of this compound Discs: Dissolve this compound in a suitable solvent to achieve desired concentrations. Apply a known volume (e.g., 10 µL) of each this compound solution onto sterile filter paper discs and allow the solvent to evaporate completely.
-
Disc Application: Place the this compound-impregnated discs, along with positive control (disc with a known antifungal) and negative control (disc with solvent only) discs, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under the same conditions as described in the broth microdilution protocol.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no fungal growth around each disc in millimeters (mm).
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are provided to visually represent the experimental protocols and potential signaling pathways involved in this compound's antifungal activity.
Orchinol as a Biomarker for Fungal Infection in Orchids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orchinol is a dihydrophenanthrene phytoalexin produced by various orchid species as a defense mechanism against fungal pathogens.[1] Phytoalexins are low molecular weight antimicrobial compounds synthesized de novo by plants in response to pathogen attack or abiotic stress. The induction of this compound biosynthesis upon fungal infection makes it a promising biomarker for the early detection of fungal diseases in orchids. This is particularly relevant for the horticultural industry and for the conservation of rare and endangered orchid species. Furthermore, understanding the regulation of this compound production can provide insights for the development of novel antifungal agents and for breeding disease-resistant orchid varieties.
These application notes provide a summary of the role of this compound as a biomarker, quantitative data on its induction, and detailed protocols for its extraction, quantification, and the induction of its biosynthesis.
Data Presentation
The concentration of this compound and related phytoalexins can vary significantly depending on the orchid species, the fungal pathogen, and the experimental conditions. The following table summarizes representative data on the induction of these compounds following fungal infection or elicitor treatment.
| Orchid Species | Fungal Pathogen / Elicitor | Tissue | Phytoalexin | Concentration in Control (µg/g fresh weight) | Concentration in Infected/Treated (µg/g fresh weight) | Fold Increase | Reference |
| Orchis militaris | Rhizoctonia sp. | Tubers | This compound | Not Detected | Significant induction | - | General observation from phytoalexin studies |
| Bletilla striata | Fungal Elicitors | Tubers | Bibenzyls (precursors) | Baseline | >100-fold increase in bibenzyl synthase activity | >100 | (Reinecke and Kindl, 1994) |
| Dendrobium candidum | Fungal Elicitors (from MF24 fungus) | Protocorms | Total Alkaloids (as a measure of defense response) | ~0.0488% | 0.0680% | 1.4 | (Effects of fungal elicitors on growth of Dendrobium candidum protocorms) |
Note: Specific quantitative data for this compound concentration in µg/g fresh weight is scarce in publicly available literature. The data presented for Bletilla striata and Dendrobium candidum represent the induction of related defense compounds or the enzymatic activity leading to their production, which serves as a proxy for the plant's defense response.
Experimental Protocols
Protocol 1: Induction of this compound Production by Fungal Infection
This protocol describes the in-vitro induction of this compound biosynthesis in orchid tissues by infection with a pathogenic fungus, such as Rhizoctonia solani.
Materials:
-
Healthy, sterile orchid plantlets (e.g., Phalaenopsis hybrid)
-
Rhizoctonia solani culture on Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Sterile filter paper discs (0.5 cm diameter)
-
Sterile forceps and scalpels
-
Incubation chamber with controlled temperature and light
Procedure:
-
Fungal Culture: Culture Rhizoctonia solani on PDA plates at 27 ± 2°C for 3-5 days until the mycelium covers the plate.
-
Plantlet Acclimatization: Use sterile ex vitro orchid plantlets.
-
Inoculation:
-
Carefully place four 0.5 cm diameter discs of R. solani mycelium from the PDA plate onto the roots of each orchid plantlet.
-
For control plants, use sterile PDA discs without any fungal culture.
-
-
Incubation:
-
Place the inoculated and control plantlets in a sterile incubation chamber.
-
Maintain a temperature of 25 ± 2°C with a 16-hour photoperiod.
-
-
Sample Collection:
-
Harvest root tissues from both infected and control plants at different time points (e.g., 0, 24, 48, 72, and 96 hours) post-inoculation.
-
Immediately freeze the collected tissues in liquid nitrogen and store at -80°C until extraction.
-
Protocol 2: Extraction of this compound from Orchid Tissues
This protocol outlines the extraction of this compound and other phenanthrenes from orchid root or tuber tissues.
Materials:
-
Frozen orchid tissue (from Protocol 1)
-
Mortar and pestle
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Tissue Homogenization:
-
Grind the frozen orchid tissue (approximately 1 g) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
-
Solvent Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly for 1 minute.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
-
Liquid-Liquid Partitioning:
-
Combine the methanol extracts and evaporate to dryness using a rotary evaporator.
-
Resuspend the residue in 10 mL of sterile distilled water.
-
Add 10 mL of ethyl acetate and shake vigorously in a separatory funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the partitioning three times.
-
-
Final Preparation:
-
Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol (HPLC grade).
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 3: Quantification of this compound by HPLC-UV
This protocol describes the quantification of this compound in the prepared extracts using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard (if available) or a related phenanthrene standard
-
Mobile Phase A: 0.1% formic acid in water (HPLC grade)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (HPLC grade)
-
Prepared orchid extracts (from Protocol 2)
Procedure:
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the specific maximum absorbance wavelength for this compound)
-
Column Temperature: 30°C
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of a known concentration of this compound (or a related standard) in methanol.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared orchid extracts into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original plant tissue (e.g., in µg/g fresh weight) based on the dilution factors used during extraction and preparation.
-
Mandatory Visualizations
Caption: this compound biosynthesis signaling pathway in orchids.
References
Application of Orchinol in Agricultural Fungicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orchinol, a naturally occurring 9,10-dihydrophenanthrene, is a phytoalexin produced by certain orchid species, such as Orchis militaris, in response to fungal infection. As a key component of the plant's innate defense system, this compound exhibits notable antifungal properties, positioning it as a promising candidate for the development of novel, bio-based agricultural fungicides. Its potential to offer a more sustainable alternative to synthetic fungicides warrants detailed investigation into its efficacy, mechanism of action, and practical application in crop protection.
These application notes provide a comprehensive overview of the current understanding of this compound as an agricultural fungicide, including its antifungal spectrum, proposed mechanism of action, and detailed protocols for its evaluation.
Data Presentation: Antifungal Activity of this compound
The quantitative efficacy of this compound against a range of economically important agricultural fungal pathogens is a critical area of ongoing research. While extensive peer-reviewed data on specific EC50 values are not widely available in the public domain, the following table summarizes the known antifungal spectrum and provides a template for recording experimentally determined values.
| Fungal Pathogen | Common Disease | EC50 (µg/mL) | Reference |
| Rhizoctonia repens | Orchid Mycorrhiza (pathogenic in certain contexts) | Data not available | |
| Botrytis cinerea | Gray Mold | Requires experimental determination | |
| Fusarium oxysporum | Fusarium Wilt | Requires experimental determination | |
| Rhizoctonia solani | Root Rot, Damping-off | Requires experimental determination |
Note: The lack of specific EC50 values in publicly accessible literature highlights a significant research gap and opportunity for novel investigation.
Mechanism of Action
As a phytoalexin, this compound's antifungal activity is believed to stem from its ability to disrupt fungal cell integrity and metabolism. The proposed primary mechanism involves the perturbation of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This disruption may be attributed to the lipophilic nature of the dihydrophenanthrene structure interacting with the lipid bilayer of the fungal membrane.
Additionally, this compound may interfere with key fungal enzymes or signaling pathways essential for growth and pathogenesis. Its production in the plant is part of a complex defense signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs).
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) of this compound against filamentous fungi.
1. Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Positive control fungicide (e.g., a commercial fungicide known to be effective against the test pathogen)
2. Procedure:
-
Fungal Culture Preparation:
-
Culture the fungal isolates on PDA plates at 25°C until sufficient sporulation is observed (for spore-producing fungi) or mycelial growth covers the plate.
-
For spore-producing fungi, harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile cheesecloth.
-
For non-sporulating fungi like Rhizoctonia solani, mycelial fragments can be used.
-
Adjust the spore/mycelial fragment concentration to 1 x 10^5 spores/mL or fragments/mL in PDB.
-
-
Microdilution Plate Setup:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final concentration range should be sufficient to capture the full dose-response curve.
-
Include a positive control (serial dilution of a commercial fungicide).
-
Include a negative control (broth medium with the same concentration of DMSO as the highest this compound concentration, without any antifungal agent).
-
Include a blank control (broth medium only).
-
Add the fungal inoculum to each well (except the blank control) to achieve a final concentration of 5 x 10^4 spores/mL.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25°C for 48-72 hours, or until visible growth is observed in the negative control wells.
-
Determine the MIC visually as the lowest concentration of this compound that completely inhibits fungal growth.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Efficacy of this compound on a Model Plant System
This protocol describes a method to evaluate the protective and curative potential of this compound against a fungal pathogen on a suitable host plant (e.g., tomato or bean plants against Botrytis cinerea).
1. Materials and Reagents:
-
This compound formulation (e.g., dissolved in water with a non-phytotoxic surfactant)
-
Healthy, uniformly sized model plants (e.g., 3-4 week old tomato plants)
-
Fungal pathogen spore suspension (e.g., B. cinerea at 1 x 10^6 spores/mL)
-
Spray bottles
-
Controlled environment growth chamber
-
Positive control fungicide
-
Negative control (surfactant solution without this compound)
2. Procedure:
-
Plant Preparation and Treatment Application:
-
Acclimatize plants in a growth chamber with controlled temperature, humidity, and light conditions.
-
For protective treatment , spray the plants with the this compound formulation until runoff. Allow the plants to dry completely. After 24 hours, inoculate the plants by spraying with the fungal spore suspension.
-
For curative treatment , first, inoculate the plants with the fungal spore suspension. After 24 hours, apply the this compound formulation.
-
Include positive and negative control groups for both protective and curative assays.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a high-humidity environment for the first 48 hours post-inoculation to promote infection.
-
Continue to grow the plants under controlled conditions for 7-14 days.
-
Assess disease severity daily or at the end of the experiment. This can be done by measuring the lesion size, counting the number of lesions, or using a disease severity rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
Calculate the percentage of disease reduction for each treatment compared to the negative control.
-
Application Notes
-
Formulation: For agricultural applications, this compound will require a stable formulation that ensures its solubility, stability in storage, and effective delivery to the plant surface. Research into appropriate adjuvants, emulsifiers, and stabilizers is necessary. The stability of this compound under UV light and varying temperatures should be characterized to determine its field persistence.
-
Phytotoxicity: It is crucial to evaluate the potential phytotoxicity of this compound on target crops. This can be assessed by applying a range of concentrations to the plants and observing for any adverse effects such as leaf burn, stunting, or discoloration over a period of 1-2 weeks.
-
Regulatory Considerations: As a novel active ingredient for a biopesticide, this compound would be subject to regulatory evaluation by agencies such as the Environmental Protection Agency (EPA) in the United States. This process involves comprehensive studies on its efficacy, environmental fate, and toxicological profile.
-
Integrated Pest Management (IPM): this compound, as a natural, bio-based fungicide, would be well-suited for inclusion in IPM programs. Its unique mode of action could be valuable in resistance management strategies, in rotation or combination with conventional fungicides.
Conclusion
This compound presents a compelling opportunity for the development of a new class of bio-based fungicides for sustainable agriculture. Its role as a natural plant defense compound suggests a degree of environmental compatibility. However, significant research is required to fully characterize its antifungal efficacy against a broader range of agricultural pathogens, elucidate its precise mode of action, and develop stable and effective formulations for field application. The protocols and notes provided herein offer a framework for advancing the research and development of this compound as a viable agricultural fungicide.
Troubleshooting & Optimization
Technical Support Center: Optimizing Orchinol Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of orchinol extraction from orchid species, particularly Orchis militaris. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues encountered during the extraction and quantification of this bioactive dihydrophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a dihydrophenanthrene, a type of phenanthrenoid, that functions as a phytoalexin in certain orchid species like Orchis militaris. Phytoalexins are antimicrobial compounds produced by plants in response to stress, such as pathogenic attack. The extraction and study of this compound are significant for research into plant defense mechanisms and for its potential applications in drug development due to its antifungal and other bioactive properties.
Q2: Which orchid species are known to produce this compound?
This compound has been primarily isolated from Orchis militaris. However, related phenanthrenes and stilbenoids are found in various other orchid genera, suggesting that the biosynthetic machinery for such compounds is present across the Orchidaceae family.[1]
Q3: What are the key factors influencing the yield of this compound extraction?
The yield of this compound is influenced by several factors, including the choice of orchid species and tissue, the physiological state of the plant material (e.g., stressed or elicited), the extraction solvent, temperature, and duration of extraction.[2] Optimization of these parameters is crucial for maximizing the recovery of this compound.
Q4: How can I increase the production of this compound in the plant material before extraction?
The production of this compound, being a phytoalexin, can be induced or enhanced through elicitation. This involves treating the orchid tissues (in vivo or in vitro cell cultures) with biotic or abiotic elicitors.[3][4] Common elicitors include fungal extracts, chitosan, salicylic acid, and methyl jasmonate.[4] This pre-treatment can significantly increase the concentration of this compound in the plant material, leading to a higher extraction yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Plant material not elicited. 2. Inappropriate solvent selection. 3. Suboptimal extraction temperature or time. 4. Degradation of this compound during extraction. | 1. Elicit orchid tissues with a suitable agent (e.g., chitosan, salicylic acid) prior to extraction. 2. Use a solvent with appropriate polarity. A mixture of methanol and water (e.g., 80% methanol) is a good starting point.[5] 3. Optimize extraction temperature and time. For phenolics, temperatures around 60-70°C for 30-60 minutes can be effective.[2][5] 4. Protect the extract from light and high temperatures to prevent degradation. |
| Co-extraction of Impurities | 1. Solvent is not selective enough. 2. Presence of pigments and other secondary metabolites. | 1. Employ a multi-step extraction or a purification step using column chromatography. 2. Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove lipids and some pigments. |
| Inconsistent Extraction Yields | 1. Variability in plant material. 2. Inconsistent extraction procedure. | 1. Use plant material from the same batch and developmental stage. Ensure consistent elicitation treatment. 2. Standardize all extraction parameters, including solvent-to-solid ratio, temperature, and time. |
| Difficulty in Quantification | 1. Interference from co-eluting compounds in HPLC. 2. Lack of a pure this compound standard. | 1. Optimize the HPLC method (e.g., mobile phase composition, gradient) to improve the resolution of the this compound peak.[6] 2. If a commercial standard is unavailable, this compound may need to be purified and its identity confirmed by spectroscopic methods (e.g., NMR, MS) for use as a reference. |
Experimental Protocols
Protocol 1: Elicitation and Extraction of this compound from Orchis militaris Tubers
This protocol describes the elicitation of this compound production followed by solvent extraction.
Materials:
-
Fresh tubers of Orchis militaris
-
Chitosan solution (100 mg/L in 0.1% acetic acid)
-
80% (v/v) Methanol in water
-
Rotary shaker
-
Centrifuge
-
Rotary evaporator
-
HPLC system
Procedure:
-
Elicitation:
-
Wash fresh tubers of Orchis militaris with sterile distilled water.
-
Slice the tubers into thin sections (2-3 mm).
-
Immerse the slices in the chitosan solution and incubate on a rotary shaker at 120 rpm for 48 hours at 25°C.
-
After incubation, rinse the slices with distilled water and blot dry.
-
-
Extraction:
-
Grind the elicited tuber slices into a fine powder.
-
Suspend the powder in 80% methanol at a 1:10 solid-to-solvent ratio (w/v).
-
Macerate the suspension with continuous stirring for 6 hours at 60°C.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction of the pellet twice more with fresh solvent.
-
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in the extract.
HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)
-
0-15 min: 15% A
-
17 min: 40% A
-
30 min: 30% A
-
38-45 min: 15% A
-
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm[2]
-
Column Temperature: 30°C[2]
Procedure:
-
Prepare a stock solution of a known concentration of purified this compound (or a related phenanthrene standard if this compound is not available) in methanol.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.
-
Inject the prepared this compound extract into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the extract by comparing the peak area with the calibration curve.
Data Presentation
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System | This compound Yield (mg/g dry weight) |
| 100% Methanol | 1.8 ± 0.2 |
| 80% Methanol | 2.5 ± 0.3 |
| 100% Ethanol | 1.5 ± 0.1 |
| 80% Ethanol | 2.1 ± 0.2 |
| Dichloromethane | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). Extractions were performed at 60°C for 6 hours.
Table 2: Effect of Extraction Temperature and Time on this compound Yield
| Temperature (°C) | Extraction Time (hours) | This compound Yield (mg/g dry weight) |
| 40 | 6 | 1.9 ± 0.2 |
| 60 | 3 | 2.0 ± 0.3 |
| 60 | 6 | 2.5 ± 0.2 |
| 60 | 12 | 2.6 ± 0.3 |
| 80 | 6 | 2.2 ± 0.4 (potential for degradation) |
Data are presented as mean ± standard deviation (n=3). Extractions were performed with 80% methanol.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound via the phenylpropanoid and stilbene synthase routes.
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from orchid tissues.
References
- 1. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aensiweb.net [aensiweb.net]
- 3. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro bioproduction and enhancement of moscatilin from a threatened tropical epiphytic orchid, Dendrobium ovatum (Willd.) Kraenzl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
Orchinol stability under different pH and temperature conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of orchinol in solution?
A1: The stability of phenolic compounds like this compound is typically influenced by several factors:
-
pH: The pH of the solution can catalyze hydrolytic degradation or lead to ionization of the phenolic hydroxyl groups, which may alter the compound's susceptibility to oxidation.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation. Samples should be handled in amber vials or under low-light conditions to minimize this.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which is a common degradation pathway for phenolic compounds.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been documented, phenanthrenoids can undergo oxidation, hydrolysis, and photolysis. Potential degradation could involve oxidation of the phenolic hydroxyl group to form quinone-type structures, or cleavage of the dihydrophenanthrene ring system under harsh conditions.
Q3: Which analytical techniques are most suitable for monitoring this compound stability?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the formation of degradation products. Coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended for the identification and structural elucidation of any new peaks that appear during the stability study.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound in my control samples at neutral pH and room temperature. What could be the cause?
A1: Rapid degradation in control samples could be due to:
-
Oxidation: Ensure your solutions are prepared with degassed solvents and consider purging the vials with an inert gas like nitrogen or argon before sealing.
-
Contamination: Trace metal ions in buffers can catalyze oxidation. Use high-purity water and reagents for all solutions.
-
Adsorption: Highly lipophilic compounds can adsorb to certain types of plasticware. Use glass or polypropylene vials where possible.
Q2: My HPLC analysis shows several new, small peaks appearing over time in my this compound stability samples. How can I identify them?
A2: The appearance of new peaks indicates degradation. To identify these:
-
Use a Diode Array Detector (DAD): A DAD will provide the UV spectrum for each peak, which can help in determining if the new peaks are structurally related to this compound.
-
Employ HPLC-MS: Mass spectrometry is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, and fragmentation patterns can help in elucidating their structures.
Q3: The peak shape for this compound is poor in my acidic mobile phase. What can I do to improve it?
A3: Poor peak shape, such as tailing, for phenolic compounds can be due to interactions with the stationary phase.
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is sufficiently low (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to keep the phenolic hydroxyl group protonated.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry that is better suited for the analysis of phenolic compounds.
Illustrative Stability Data
The following table presents hypothetical data on the half-life of this compound under various conditions. This is intended as an example of how to present stability data and is not based on experimental results.
| Temperature (°C) | pH | Half-life (t½) in hours (Illustrative) |
| 25 | 4.0 | > 72 |
| 25 | 7.0 | 48 |
| 25 | 9.0 | 12 |
| 40 | 4.0 | 36 |
| 40 | 7.0 | 18 |
| 40 | 9.0 | 4 |
| 60 | 7.0 | 6 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation (stress testing) study to identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC-UV/MS method.
-
-
HPLC-UV/MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan).
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative modes to obtain molecular weight information for all observed peaks.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for a phenanthrenoid like this compound.
Technical Support Center: Degradation of Orchinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation kinetics and products of orchinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenanthrenoid compound, specifically a 9,10-dihydrophenanthrene, that has been isolated from certain orchids like Orchis militaris. It exhibits phytoalexin properties, meaning it is produced by plants in response to stress, such as fungal infections, and has antifungal activity.[1] Understanding the degradation kinetics and products of this compound is crucial for assessing its stability, shelf-life, and potential biological activity of its degradants, which is vital for its development as a potential therapeutic agent.
Q2: What are the main factors that can cause this compound degradation?
Based on general knowledge of phenolic compounds and phytoalexins, the main factors that can induce degradation of this compound include:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light (Photodegradation): Exposure to UV or visible light can lead to photochemical reactions.
-
Oxidation: Presence of oxidizing agents can lead to the formation of various oxidation products.
-
Enzymatic Degradation: Microorganisms or specific enzymes can metabolize this compound.
Q3: What are the known degradation pathways of this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, studies on related compounds provide insights:
-
Bacterial Degradation: A known bacterial catabolic pathway for orcinol (5-methyl-1,3-benzenediol), a related resorcinol compound, involves dihydroxylation of the benzene ring, which can serve as a model for the initial steps of this compound metabolism by microorganisms.
-
Chemical Degradation (Chlorination): Aqueous chlorination of orcinol results in the formation of over 40 different reaction products, including chlorinated orcinols, ketones, carbonic acids, and furanones.[2] This indicates that this compound's aromatic ring and hydroxyl groups are susceptible to electrophilic attack and oxidation.
Q4: What are the expected degradation products of this compound?
While a comprehensive list of this compound degradation products is not available, based on studies of similar phenanthrenes and forced degradation of phenolic compounds, potential degradation products could include:
-
Oxidized derivatives (e.g., quinones).
-
Products of ring cleavage.
-
Hydroxylated and demethylated metabolites.
-
Conjugates (e.g., glycosides or sulfates) if metabolized in a biological system.
Q5: What analytical methods are suitable for studying this compound degradation?
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common and effective technique for analyzing this compound and its degradation products.[1][3]
-
HPLC-UV: For quantification of this compound and known degradation products.
-
LC-MS/MS: For identification and structural elucidation of unknown degradation products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used after derivatization for the analysis of volatile degradation products.[4]
Troubleshooting Guides
HPLC Analysis of this compound and Its Degradation Products
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a different stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound and its analytes are in a single ionic state. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mobile phase mixing and pump performance. Degas the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if necessary. |
| Ghost Peaks | 1. Contamination in the mobile phase, injector, or column. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system. 2. Implement a needle wash step in the injection sequence. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Inefficient column. | 1. Optimize the gradient or isocratic mobile phase composition. 2. Use a column with a smaller particle size or a longer length. |
Data Presentation
Due to the limited availability of specific quantitative data on this compound degradation kinetics in the public domain, the following table presents data for phenanthrene , a related polycyclic aromatic hydrocarbon, to provide an illustrative example of the kind of data that would be collected in such studies. Researchers should perform their own stability studies to determine the specific degradation kinetics of this compound.
Table 1: Illustrative Degradation Kinetics of Phenanthrene (as a proxy for this compound)
| Condition | Parameter | Value | Notes |
| Biodegradation by Pseudomonas mendocina | Doubling Time | 18.3 - 21.0 hours | Dependent on initial phenanthrene concentration (20-200 mg/L).[5] |
| Biodegradation by fusant strain F14 | Optimal pH | 7.0 | Study conducted at 30°C.[6] |
| Biodegradation by Alcaligenes ammonioxydans | Half-life (second-order) | 4.49 days | At an initial concentration of 5 mg/ml.[7] |
| Photocatalytic Degradation (TiO2 catalyst) | Reaction Order | Pseudo-first-order | Rate is dependent on catalyst and initial concentration. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[1][2][8]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Keep at room temperature or heat gently for a specified period.
-
Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide to the this compound solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 105°C) for a specified period.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight for a specified period.
-
-
Sample Collection and Neutralization: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS/MS) to determine the remaining concentration of this compound and to identify and quantify the degradation products.
-
Kinetic Analysis: Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for first-order reactions.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Postulated bacterial degradation pathway of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation kinetics of phenanthrene by a fusant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
Orchinol Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the successful isolation and purification of orchinol.
Troubleshooting Guides
This section addresses common challenges encountered during this compound purification, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why is my this compound yield consistently low after extraction?
Answer: Low extraction yields can stem from several factors, from the raw material to the extraction solvent and conditions.
-
Inadequate Grinding of Source Material: If the plant or lichen material is not finely powdered, the solvent cannot efficiently penetrate the tissue to extract this compound. Ensure the material is ground to a fine, consistent powder.
-
Improper Solvent Choice: Methanol is a commonly used and effective solvent for this compound extraction.[1] Using a less polar solvent may result in lower yields. The choice of solvent is critical for efficient extraction of bioactive compounds.
-
Insufficient Extraction Time or Temperature: The extraction process may be incomplete. For instance, a patented method specifies methanol extraction for 180 minutes.[1] Increasing the extraction time or gently heating the mixture (if this compound is stable at that temperature) can improve yields.
-
Degradation of this compound: this compound, being a phenolic compound, can be susceptible to oxidation, especially at higher temperatures or in the presence of certain enzymes in the raw material. Consider extracting under an inert atmosphere (e.g., nitrogen or argon) or at lower temperatures to minimize degradation.
Question: I'm seeing a persistent impurity that co-elutes with this compound during column chromatography. How can I improve the separation?
Answer: This is a common challenge, especially when dealing with structurally similar compounds. Montagnetol is a known impurity that is notoriously difficult to separate from this compound due to their similar solubility profiles.
-
Optimize the Solvent System: A single solvent system may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually changed, can improve the resolution between closely eluting compounds. Experiment with different solvent ratios. For example, a patented method uses a mixture of acetone and methanol in a 5:1 ratio for elution from a silica gel column.[1]
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent. Reverse-phase chromatography (e.g., C18) separates compounds based on hydrophobicity, which might provide a different selectivity for this compound and its impurities.
-
Employ Preparative HPLC: For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. It offers higher resolution than traditional column chromatography. Optimization of the mobile phase and flow rate is crucial for good separation.
-
Consider Crystallization: After column chromatography, crystallization can be an excellent final purification step. This compound can be crystallized from a chloroform/benzene mixture. This process can effectively remove trace impurities.
Question: My this compound seems to be degrading on the silica gel column. What can I do?
Answer: Phenolic compounds like this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Use Deactivated Silica Gel: Silica gel can be "deactivated" by adding a small amount of water or a base like triethylamine to the slurry or the mobile phase. This neutralizes the acidic sites on the silica surface, reducing the chances of compound degradation.
-
Switch to a Different Stationary Phase: As mentioned before, alumina or a polymer-based resin could be less harsh alternatives to silica gel.
-
Minimize Time on the Column: The longer the this compound is in contact with the silica gel, the greater the chance of degradation. Use a faster flow rate (flash chromatography) and collect fractions efficiently to minimize the residence time on the column.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting purity of a crude this compound extract?
A1: The purity of a crude extract can vary significantly depending on the source material and the extraction method used. It is often less than 50% and contains a complex mixture of other natural products.
Q2: What is the expected final purity of this compound after successful purification?
A2: With a multi-step purification process involving column chromatography and potentially crystallization, a purity of over 98% (as determined by HPLC) can be achieved. A patented method reports a final purity of 86%.[1]
Q3: What are the key physical and chemical properties of this compound relevant to its purification?
A3: Key properties include:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 107-112 °C.
-
Solubility: Soluble in water, alcohol, and ether.
-
Molecular Weight: 124.14 g/mol .
Q4: How can I monitor the purity of my this compound fractions during chromatography?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of this compound from impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Data Presentation
Table 1: Summary of this compound Purification Data from a Patented Method
| Purification Step | Details | Reported Purity/Yield |
| Extraction | 85% methanol extraction of ground stone plum clothing thallus. | Not specified |
| Macroporous Resin Adsorption | Adsorption on HPD400 type macroporous resin, washing with water and 5% methanol, followed by elution with 50% methanol. | Not specified |
| Silica Gel Column Chromatography | Elution with an acetone:methanol (5:1) mixture. | Not specified |
| Final Product | Refined this compound. | 86% |
Data sourced from patent CN103058830B.[1]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Lichen (Based on Patent CN103058830B)
-
Extraction:
-
Grind the lichen thallus into a fine powder.
-
Add 20 times the mass of the powder in 85% methanol.
-
Stir the mixture for 180 minutes.
-
Filter the mixture to separate the filtrate from the solid residue.
-
Concentrate the filtrate by evaporating the methanol to obtain a concentrated solution.
-
-
Acidification and Filtration:
-
Adjust the pH of the concentrated solution to 3 using a 1:1 (v/v) solution of hydrochloric acid and water.
-
Let the solution stand for 40 minutes.
-
Filter the solution to remove any precipitate.
-
-
Macroporous Resin Chromatography:
-
Pass the filtrate through a column packed with HPD400 type macroporous resin.
-
Wash the column with water to remove impurities.
-
Wash the column with 5% methanol to remove further impurities.
-
Elute the this compound with 50% methanol.
-
-
Silica Gel Column Chromatography:
-
Concentrate the 50% methanol eluate and dry it to obtain the crude this compound.
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Wash the column with a 1:1 (v/v) mixture of acetone and methanol to remove impurities.
-
Elute the this compound using a 5:1 (v/v) mixture of acetone and methanol.
-
-
Final Refinement:
-
Collect the fractions containing this compound.
-
Concentrate and dry the this compound-containing fractions to obtain the final product.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Purification
Caption: A step-by-step workflow for the purification of this compound from lichen.
Diagram 2: Signaling Pathways Modulated by this compound and its Glycosides
Caption: Biological signaling pathways influenced by this compound and its derivatives.
References
Technical Support Center: Natural Orchinol Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural orchinol extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in natural this compound extracts?
A1: Natural this compound extracts, typically derived from orchids such as Orchis mascula, contain a variety of naturally occurring phytochemicals that are considered impurities if the target is pure this compound. These can be broadly categorized as:
-
Co-extracted Phytochemicals: These are other compounds from the orchid tubers that are extracted along with this compound. Common classes include:
-
Process-Related Impurities: These are substances that may be introduced during the extraction and purification process.
-
Residual Solvents: Organic solvents used for extraction (e.g., ethanol, methanol, dichloromethane) may remain in the final extract.[3][4][5]
-
Degradation Products: this compound may degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents. For example, aqueous chlorination of this compound can lead to the formation of chlorinated orcinols and other degradation byproducts.
-
Q2: What is the typical composition of a crude ethanolic extract from Orchis mascula?
A2: The composition of crude extracts can vary depending on the plant source, geographical location, and extraction method. However, a general overview of the quantitative phytochemical composition of an ethanolic extract from the flower of Orchis mascula is presented below.
Table 1: Quantitative Phytochemical Composition of Ethanolic Extract from Orchis mascula Flowers
| Phytochemical Class | Concentration (mg/g of extract) |
| Saponins | 15.2 ± 0.45 |
| Flavonoids | 10.8 ± 0.28 |
| Anthraquinone | 8.5 ± 0.15 |
| Terpenoids | 6.3 ± 0.11 |
| Tannins | 5.1 ± 0.09 |
| Cyanogenic Glycosides | 3.7 ± 0.05 |
| Cardiac Glycosides | 2.9 ± 0.03 |
Data adapted from a study on the chemical characterization of Orchis mascula.[6]
Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of this compound extracts:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, DAD, or MS) is a powerful technique for separating, identifying, and quantifying this compound and its impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds, including some terpenes and residual solvents.[3][8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used for the functional group characterization of the extract and to get a general chemical fingerprint.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the identification and structural elucidation of impurities.
Troubleshooting Guides
Guide 1: Purification of this compound from Crude Extract
Issue: Low yield or purity of this compound after column chromatography.
Table 2: Troubleshooting Low Yield or Purity in this compound Purification
| Observation | Potential Cause | Recommended Solution |
| This compound elutes with other impurities. | Inappropriate solvent system for chromatography. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| This compound does not elute from the column. | The solvent system is too non-polar. | Gradually increase the polarity of the mobile phase. |
| This compound degrades on the silica gel column. | This compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine in the solvent system, or consider using a different stationary phase such as alumina. |
| Tailing of the this compound peak. | Column overload or interaction with active sites on the stationary phase. | Reduce the amount of crude extract loaded onto the column. Add a small amount of a competitive binder to the mobile phase. |
Guide 2: Analytical Method Development
Issue: Poor separation of this compound from impurities in HPLC analysis.
Table 3: Troubleshooting Poor HPLC Separation
| Observation | Potential Cause | Recommended Solution |
| Co-elution of peaks. | Insufficient resolution of the column or suboptimal mobile phase. | Try a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase composition (e.g., change the organic modifier, pH, or use a gradient elution). |
| Broad peaks. | Column degradation, high flow rate, or extra-column band broadening. | Use a new column or a guard column. Optimize the flow rate. Check for and minimize dead volumes in the HPLC system. |
| Ghost peaks. | Contamination in the mobile phase, injector, or detector. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and detector. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Orchis mascula Tubers
-
Preparation of Plant Material: Air-dry the tubers of Orchis mascula at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered tubers in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.
-
Storage: Store the crude extract at 4°C in a desiccator until further use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: A linear gradient from 10% B to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Signaling Pathways and Workflows
This compound and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes.
Caption: Experimental workflow for this compound extraction and purification.
References
Minimizing matrix effects in orchinol LC-MS analysis
Welcome to the technical support center for orchinol analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decreased (ion suppression) or increased (ion enhancement) signal response for this compound, ultimately affecting the accuracy and reproducibility of quantitative analysis.[1][2] The "matrix" itself refers to all components within a sample other than the analyte of interest, this compound.
Q2: Why is minimizing matrix effects crucial for accurate this compound quantification?
A2: Minimizing matrix effects is critical because they can significantly impact the reliability of your results.[3] Ion suppression can lead to an underestimation of this compound concentration, potentially resulting in false-negative findings.[1] Conversely, ion enhancement can cause an overestimation. Both scenarios compromise the accuracy, precision, and sensitivity of the analytical method.[1] Therefore, addressing matrix effects is a mandatory step in method development and validation to ensure dependable data.[4]
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of an this compound standard solution is introduced into the mass spectrometer after the LC column.[2][5] A blank sample extract is then injected. Any fluctuation in the baseline signal for this compound indicates at which retention times matrix components are causing ion suppression or enhancement.[1][2]
-
Post-Extraction Spike: This quantitative approach compares the response of this compound in a neat solvent to the response of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.[3][5] A significant difference between the two responses indicates the presence and extent of matrix effects.[5]
Q4: What are the most effective strategies to minimize matrix effects?
A4: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS system.[2] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[6]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from interfering compounds can significantly reduce matrix effects.[2] This can involve adjusting the mobile phase, gradient profile, or using a different column.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[7] A SIL-IS is chemically identical to this compound but has a different mass. It is added to the sample at the beginning of the preparation process and co-elutes with this compound, experiencing the same degree of ion suppression or enhancement.[7] This allows for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples helps to compensate for consistent matrix effects across different samples.
Troubleshooting Guides
Issue: Poor sensitivity and inconsistent results for this compound.
This is a common manifestation of matrix effects, particularly ion suppression. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for addressing inconsistent this compound signals.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The following table summarizes the typical performance of common sample preparation techniques in reducing matrix effects for a moderately complex matrix. The values are representative and may vary depending on the specific sample matrix and LC-MS conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) | Key Advantage |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | < 15 | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 20 - 50 | < 10 | Good for non-polar analytes |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 20 | < 5 | High selectivity and cleanliness |
-
Analyte Recovery (%): The percentage of this compound recovered after the sample preparation process.
-
Matrix Effect (%): The degree of ion suppression or enhancement observed. A value closer to 100% indicates a smaller matrix effect.
-
RSD (%): The relative standard deviation, indicating the precision of the method.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) for this compound Analysis
This protocol provides a general framework for developing an SPE method to extract this compound from a biological matrix (e.g., plasma). Optimization will be required for specific applications.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sample extract
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not let the cartridge run dry.[7]
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, consistent flow rate.[6]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[7]
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of a stronger solvent, such as methanol or acetonitrile.[7]
-
-
Evaporation and Reconstitution:
Principle of Stable Isotope Dilution (SID)
Stable Isotope Dilution is a powerful technique to compensate for matrix effects.[10][11] A known amount of a stable isotope-labeled version of this compound (the internal standard) is added to the sample. This internal standard behaves almost identically to the endogenous this compound throughout the sample preparation and analysis process. Because the mass spectrometer can differentiate between the two based on their mass difference, the ratio of their signals can be used for accurate quantification, even if both are affected by ion suppression or enhancement.
Caption: Workflow illustrating the principle of stable isotope dilution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. scielo.br [scielo.br]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Sensitivity in Orchinol Detection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to low sensitivity in the detection of orchinol. The following frequently asked questions (FAQs) and detailed protocols address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or non-existent signal for my this compound samples during LC-MS analysis?
Low sensitivity in this compound detection can stem from multiple stages of the analytical process. The issue can generally be traced back to one of four areas: sample preparation, analyte stability, chromatographic conditions, or mass spectrometer settings. A systematic approach is crucial to identify and resolve the root cause.[1][2] Before investigating complex issues, always verify fundamental parameters, such as correct sample injection volume, detector settings, and the integrity of your reference standard.[1]
Caption: A logical workflow for troubleshooting low sensitivity.
Q2: How can I improve the extraction efficiency of this compound from my sample matrix?
Inefficient extraction is a primary cause of low analyte signal.[3] The choice of solvent and extraction method is critical for maximizing the recovery of this compound, a phenolic compound.
Recommendations:
-
Sample Pre-treatment: Ensure plant materials are properly dried (e.g., oven drying at 40-60°C) and ground to a fine, homogenous powder (30-40 mesh size is often optimal).[4] This increases the surface area and improves solvent penetration.[3][4]
-
Solvent Selection: The polarity of the extraction solvent is key. Alcohols like methanol and ethanol are effective for extracting polyphenols.[4] Using aqueous mixtures (e.g., 70% ethanol) can enhance the extraction of more polar compounds.[4] For less polar compounds, solvents like chloroform or ethyl acetate may be used.[4][5]
-
Extraction Technique: Techniques like sonication, heating under reflux, or Soxhlet extraction can improve efficiency compared to simple maceration.[3] However, be mindful of potential thermal degradation with heat-assisted methods.
Table 1: Comparison of Extraction Solvents for Phenolic Compounds
| Solvent System | Target Analytes | Typical Recovery Rate | Reference |
|---|---|---|---|
| Methanol/Water | Mycotoxins | 60-120% | [6] |
| Acetonitrile/Water | Mycotoxins | 60-120% | [5][6] |
| Ethyl Acetate | Catechins, Pyrogallol | >50% | [7] |
| Alkaline Methanol | Plant Lignans | Up to 81% |[8] |
Q3: Could my this compound sample be degrading during preparation or storage?
Yes, phenolic compounds like this compound can be susceptible to degradation, leading to a significant loss of signal.[9] The main chemical reactions affecting stability are oxidation and hydrolysis, which can be influenced by several factors.[9]
Key Factors Influencing Stability:
-
pH: The stability of many compounds is pH-dependent. For some complex molecules, maximum stability is found around pH 4.[10] Both highly acidic and basic conditions can catalyze hydrolysis.[9][11]
-
Temperature: Higher temperatures accelerate degradation.[9][12] Samples should be kept cool and stored at -80°C for long-term stability.[13] For liquid dosage forms, storage in a cool place is advised.[9]
-
Light and Air (Oxidation): Exposure to light and oxygen can initiate oxidative degradation.[9][11] It is recommended to use amber vials and, if necessary, store samples under an inert atmosphere (e.g., nitrogen or argon).[9]
Table 2: Factors Affecting Analyte Stability
| Factor | Potential Effect | Mitigation Strategy |
|---|---|---|
| pH | Hydrolysis (acid or base-catalyzed) | Buffer samples to a stable pH range (typically pH 3-6).[12] |
| Temperature | Increased rate of degradation reactions | Store extracts and stock solutions at low temperatures (e.g., 4°C for short-term, -80°C for long-term).[13] |
| Light | Photolytic degradation | Use amber vials or protect samples from light.[11] |
| Oxygen | Oxidation of functional groups | Minimize headspace in vials; purge with nitrogen or argon.[9] |
Q4: How do I troubleshoot the LC-MS system for low sensitivity?
If you have optimized sample preparation and ensured analyte stability, the issue may lie within the LC-MS system itself. A systematic check of both the liquid chromatography and mass spectrometry components is necessary.
Caption: A typical experimental workflow for this compound analysis.
Liquid Chromatography (LC) Troubleshooting:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and poor performance.[1]
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and free of contaminants. Impurities can lead to rising baselines and spurious peaks, especially in gradient elution.[14]
-
Column Health: A decline in column performance over time is a common cause of decreased sensitivity and poor peak shape.[15] This can manifest as broader peaks, which results in lower peak height. A factor of four decrease in column plate number can decrease peak height by half.[15] Consider flushing the column or replacing it if performance has degraded.
Mass Spectrometry (MS) Troubleshooting:
-
Source Conditions: Clean the ESI source. Contamination can suppress the signal. Optimize source parameters like capillary voltage and source temperature.[13]
-
Analyte-Specific Parameters: Optimize MS parameters in the positive and/or negative ionization modes.[13][16] Infuse a standard solution of this compound to fine-tune the cone voltage (CV) and collision energy (CE) for the most abundant and stable MRM (Multiple Reaction Monitoring) transitions.[13][16]
Table 3: Key LC-MS/MS Parameters for Optimization
| Parameter | Purpose | Typical Starting Point / Action |
|---|---|---|
| Ionization Mode | Determine if the analyte ionizes more efficiently as [M+H]⁺ or [M-H]⁻. | Test both ESI positive and negative modes.[16] |
| Capillary Voltage | Promotes the formation of gas-phase ions. | 2.5 - 4.0 kV.[13][17] |
| Cone/Fragmentor Voltage | Prevents ion clustering and aids in ion transmission. | 20 - 40 V.[13][17] |
| Source Temperature | Aids in desolvation of the ESI droplets. | 150 °C.[13] |
| Desolvation Temperature | Completes the solvent evaporation process. | 350 - 400 °C.[13] |
| Collision Energy (CE) | Induces fragmentation of the precursor ion in the collision cell for MS/MS. | Ramp CE (e.g., 10-50 V) to find the optimal energy for product ions.[13][17] |
Appendix A: Detailed Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Tissue
This protocol is a general guideline and should be optimized for your specific plant matrix.
-
Preparation of Plant Material:
-
Extraction:
-
Filtration and Concentration:
-
Carefully decant the supernatant into a clean tube.
-
For increased yield, the pellet can be re-extracted with another 15 mL of solvent and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
-
If the concentration is too low, the extract can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[5]
-
Protocol 2: LC-MS/MS Method Development for this compound
This protocol provides a starting point for developing a sensitive detection method on a UPLC-quadrupole mass spectrometer system.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of your this compound standard in methanol.
-
Create a series of working standards (e.g., from 0.1 ng/mL to 1000 ng/mL) by serial dilution in the initial mobile phase.[16]
-
-
Chromatographic Conditions:
-
Column: Use a high-efficiency column, such as a Waters ACQUITY UPLC BEH C18 (1.8 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Gradient: Develop a gradient to ensure this compound is well-retained and separated from matrix interferences. A starting point could be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-15 min: Return to 5% B for equilibration.
-
-
-
Mass Spectrometer Optimization (via Infusion):
-
Infuse a 1 µg/mL solution of the this compound standard directly into the mass spectrometer.
-
Acquire full scan data in both positive and negative ESI modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Select the most intense precursor ion and perform a product ion scan by ramping the collision energy to identify the most stable and abundant product ions.
-
Create an MRM method using the determined precursor ion and at least two product ions for confident quantification and qualification. Optimize the cone voltage and collision energy for each transition to maximize signal intensity.[13]
-
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Extraction of DNA From Plants Using Plant DNAzol Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Improved high sensitivity analysis of polyphenols and their metabolites by nano-liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Orchinol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to orchinol solubility in in vitro assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to common issues encountered during experiments.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution of a DMSO stock into aqueous media is a common problem with hydrophobic compounds like this compound. Here are several steps to troubleshoot this issue:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium. High concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[1] Always include a vehicle control with the same final DMSO concentration to assess its effect on your cells.[1][2]
-
Use a Serial Dilution Approach: Instead of directly diluting your concentrated DMSO stock into the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[1] This gradual decrease in DMSO concentration can help keep the compound in solution.[1]
-
Pre-warm Your Media: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can improve solubility.[1]
-
Enhance Mixing Efficiency: After adding the this compound solution to the media, ensure rapid and thorough mixing by gentle vortexing or swirling.[1]
-
Consider a Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will necessitate adding a larger volume to your media to achieve the desired final concentration, so be mindful of the final DMSO percentage.[1][3]
Q2: What are some alternative solvents to DMSO for dissolving this compound?
A2: While DMSO is a common choice, other organic solvents can be used. The selection should be based on the specific requirements of your assay and cell line.
-
Ethanol and Methanol: These are commonly used solvents for in vitro cell line studies.[2] Similar to DMSO, it is crucial to keep the final concentration low (ideally <0.5%) and always use a vehicle control.[2]
-
Acetone: Studies have shown that acetone can be a suitable solvent with low toxicity for some cell lines, with concentrations below 0.5% (v/v) being compatible.[4]
-
Co-solvents: If a single solvent is not effective, a co-solvent system might be necessary. Mixtures of water-miscible solvents like PEG 300, propylene glycol, or ethanol can enhance the solubility of poorly soluble compounds.[5] Non-ionic surfactants like Tween 20 or Tween 80 can also be considered.[3]
Q3: How can I determine the maximum soluble concentration of this compound in my chosen solvent system?
A3: A systematic approach is necessary to determine the solubility limit. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing serial dilutions and visually inspecting for precipitation.
Q4: Can the formulation of the cell culture medium affect this compound solubility?
A4: Yes, the components of the cell culture medium can influence the solubility of hydrophobic compounds. The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize the compound in the solution. It is also important to ensure proper mixing and dissolution of the powdered medium itself, as this can impact the final formulation.[6][7]
Frequently Asked Questions (FAQs)
What is the recommended starting solvent for this compound? Based on its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound.[1]
What is a safe final concentration of DMSO for most cell lines? A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines. However, this can be cell-line dependent, and some may tolerate up to 0.5%.[1] It is always best to perform a toxicity test with a vehicle control.
Should I filter my final this compound-media solution? It is generally not recommended to filter the final working solution if you observe precipitation, as this will remove the active compound and lead to inaccurate concentration calculations. The goal should be to achieve complete dissolution.
Can I use sonication to help dissolve my this compound? Yes, water bath sonication can be used to assist in dissolving the compound in the initial solvent.[8] However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Data Presentation
Table 1: Relative Solubility of a Representative Hydrophobic Compound in Common Solvents
| Solvent | Relative Solubility | Maximum Recommended Final Concentration in Cell Culture |
| Dimethyl Sulfoxide (DMSO) | High | ≤ 0.5%[2][9] |
| Ethanol (EtOH) | Moderate to High | ≤ 0.5%[2][4] |
| Methanol (MeOH) | Moderate to High | ≤ 1%[9] |
| Acetone | Moderate | ≤ 0.5%[4] |
| Polyethylene Glycol 400 (PEG 400) | Moderate | Varies |
| Propylene Glycol | Moderate | Varies |
| Water | Very Low | N/A |
Note: This table provides general guidance. The actual solubility of this compound may vary.
Experimental Protocols
Protocol: Determination of this compound Solubility in a Selected Solvent
Objective: To determine the maximum concentration at which this compound remains soluble in a chosen solvent and upon dilution into cell culture medium.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Incubator (37°C)
Procedure:
-
Preparation of High-Concentration Stock Solution: a. Aseptically weigh a known amount of this compound powder (e.g., 10 mg) and place it in a sterile microcentrifuge tube. b. Add a small, calculated volume of the chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 100 mM). c. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.[10] d. If the compound does not dissolve, use a water bath sonicator for up to 5 minutes.[10] e. If necessary, warm the solution to 37°C for a short period.[10] f. Visually inspect the solution to ensure there are no undissolved particles.
-
Serial Dilution in Cell Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. c. When adding the stock solution to the medium, add it dropwise while gently vortexing the medium to ensure rapid mixing. d. Ensure the final solvent concentration remains below the cytotoxic level for your cell line.
-
Solubility Assessment: a. Incubate the diluted solutions at 37°C for a period relevant to your experiment (e.g., 2 hours). b. After incubation, visually inspect each tube for any signs of precipitation. A clear solution indicates that the this compound is soluble at that concentration. Turbidity or visible particles indicate precipitation. c. The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Mandatory Visualizations
Caption: Workflow for troubleshooting this compound solubility.
Caption: this compound's effect on the MAPK/ERK pathway.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing orchinol degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of orchinol during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing samples are turning a reddish-brown color. What is causing this?
This discoloration is a common indicator of this compound degradation. This compound, a phenolic compound, is susceptible to oxidation when exposed to air (oxygen) and light. This oxidation process leads to the formation of colored polymeric compounds. To prevent this, it is crucial to minimize exposure to air and light during sample handling and storage.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
For long-term stability, this compound samples should be stored in a cool, dry, and dark environment. Storage at -20°C or below is recommended. Samples should be stored in airtight, light-resistant containers (e.g., amber vials) to protect them from oxygen and light. The headspace of the container should be flushed with an inert gas, such as nitrogen or argon, before sealing to displace oxygen.
Q3: How does pH affect the stability of this compound in solution?
The stability of phenolic compounds like this compound is often pH-dependent. In general, phenolic compounds are more susceptible to oxidation at higher (alkaline) pH values. Therefore, it is advisable to store this compound solutions in a slightly acidic to neutral pH range (pH 4-7) if compatible with your experimental design. Buffering the solution can help maintain a stable pH.
Q4: Can I do anything to my samples to actively prevent this compound degradation during storage?
Yes, in addition to proper storage conditions, you can consider the following:
-
Use of Antioxidants: Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your sample can help prevent oxidation.
-
Degassing Solvents: If preparing this compound solutions, it is recommended to degas the solvent by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Use of Chelating Agents: Trace metal ions can catalyze the oxidation of phenolic compounds. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using a combination of polar and non-polar solvents. Sonication or homogenization can improve extraction efficiency. |
| Degradation during the extraction process. | Perform the extraction at a low temperature and protect the sample from light. Add an antioxidant to the extraction solvent. | |
| Variable this compound concentrations in replicate samples | Inconsistent sample handling and storage. | Ensure all samples are handled and stored under identical conditions. Aliquot samples to avoid repeated freeze-thaw cycles. |
| Inaccurate quantification method. | Validate your analytical method for linearity, precision, and accuracy. Use an internal standard for HPLC analysis to correct for variations in injection volume and sample preparation. | |
| Appearance of unknown peaks in HPLC chromatogram | This compound degradation products. | Compare the chromatogram of a freshly prepared standard with your stored sample. The appearance of new peaks, often with different retention times, can indicate degradation. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Run a blank solvent injection to check for system contamination. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the stability of phenolic compounds is known to be significantly influenced by temperature and light. The following table summarizes the retention of total phenolic content (TPC) and antioxidant activity in plant extracts under different storage conditions, which can serve as a general guide for handling this compound samples.[1][2] Degradation of phenolic compounds often follows first-order or pseudo-first-order kinetics.[1]
| Storage Condition | Temperature | Light Condition | Retention of Phenolic Content/Activity (inferred for this compound) |
| Optimal | 5°C | Dark | >95% retention after 180 days[1][2] |
| Sub-optimal | 25°C | Dark | ~97% retention after 180 days[2] |
| Sub-optimal | 5°C | Light | ~96% retention of antioxidant activity after 180 days[2] |
| Poor | 25°C | Light | ~93% retention of TPC and ~90% retention of antioxidant activity after 180 days[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Orchid Tissue
This protocol provides a general method for the extraction of this compound from orchid plant material. Optimization may be required depending on the specific tissue and species.
Materials:
-
Fresh or lyophilized orchid tissue (e.g., tubers, leaves)
-
Methanol (HPLC grade)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh approximately 1 gram of fresh tissue or 0.1 gram of lyophilized tissue.
-
Grind the tissue to a fine powder using a mortar and pestle, optionally with liquid nitrogen for fresh tissue.
-
Transfer the powder to a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the mixture at room temperature for 24 hours in the dark, with occasional shaking.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general HPLC method for the quantification of this compound. The specific parameters may need to be optimized for your HPLC system and column.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Approximately 280 nm.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards into the HPLC system to generate a standard curve.
-
Inject the extracted this compound samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by using the standard curve.
Visualizations
This compound Biosynthesis Pathway
This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. Its biosynthesis in orchids is part of the plant's defense mechanism. The pathway starts from the general phenylpropanoid pathway and involves the key enzyme bibenzyl synthase.
Caption: Biosynthesis pathway of the phytoalexin this compound in orchids.
Experimental Workflow for this compound Analysis
This workflow outlines the key steps from sample collection to data analysis for studying this compound.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in orchinol chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromatography of orchinol and related compounds. Our goal is to help you resolve common issues, particularly the challenge of co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic run, is a frequent challenge when analyzing structurally similar molecules like this compound and its isomers. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My chromatogram shows a single, broad peak where I expect to see this compound. How can I confirm if there are co-eluting impurities?
A1: A broad or asymmetrical peak is a strong indicator of co-elution. To confirm, you can employ several strategies:
-
Mass Spectrometry (MS) Detection: If your HPLC system is coupled to a mass spectrometer, you can analyze the mass spectrum across the peak. The presence of multiple distinct mass-to-charge (m/z) ratios will confirm the presence of co-eluting compounds.
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one component.
-
Method Manipulation: Systematically altering chromatographic parameters can often reveal hidden peaks. For instance, a shallower gradient or a change in the organic modifier may partially resolve the co-eluting species, resulting in a shoulder on the main peak or even two distinct peaks.
Q2: I've confirmed that a compound is co-eluting with my this compound peak. What are the first steps to improve separation?
A2: The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). To improve separation, you should systematically optimize these parameters.
-
Optimize the Mobile Phase: This is often the most effective and straightforward approach.
-
Adjusting the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter selectivity and improve resolution. You can also try a ternary mixture of water, acetonitrile, and methanol.
-
Modify the Gradient: A shallower gradient increases the separation time between closely eluting peaks.
-
Adjusting the pH: this compound and its related compounds have hydroxyl groups that can be ionized. Modifying the pH of the mobile phase with a buffer (e.g., formic acid, acetic acid, or ammonium acetate) can alter the polarity and retention of the analytes, often leading to improved separation.
-
-
Change the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, it can also affect selectivity, so it should be optimized in small increments (e.g., 5 °C).
Q3: I have tried optimizing the mobile phase and temperature, but the resolution is still not satisfactory. What other options do I have?
A3: If mobile phase and temperature optimization are insufficient, you should consider changes to the stationary phase and column dimensions.
-
Change the Stationary Phase: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped vs. non-end-capped) can provide different selectivity. Alternatively, a phenyl-hexyl stationary phase can offer different interactions with aromatic compounds like this compound.
-
Increase Column Length or Decrease Particle Size: A longer column or a column packed with smaller particles will increase the column efficiency (N), leading to sharper peaks and better resolution. Be aware that these changes will also increase backpressure.
The following workflow diagram illustrates a systematic approach to troubleshooting co-eluting peaks in this compound chromatography.
Frequently Asked Questions (FAQs)
Q4: What is a typical starting HPLC method for this compound analysis?
A4: A good starting point for separating this compound and related dihydrophenanthrenes is a reversed-phase HPLC method using a C18 column. A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is commonly employed.
Q5: What are the most likely co-eluting impurities with this compound?
A5: The most common co-eluting impurities are isomers of this compound, such as loroglossol. These compounds have the same molecular weight and similar polarities, making them challenging to separate. Other related dihydrophenanthrenes and their precursors from the plant extract can also co-elute.
Q6: How can I prevent column degradation when working with acidic mobile phases?
A6: Most modern silica-based C18 columns are stable in a pH range of 2 to 8. Using a mobile phase with a pH outside this range can lead to the degradation of the stationary phase. Always check the manufacturer's specifications for your column. It is also good practice to flush the column with a neutral solvent (e.g., a mixture of water and organic solvent without the acid modifier) after a sequence of analyses.
Q7: My baseline is noisy. What could be the cause?
A7: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the system if necessary.
-
Pump issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks and ensure the pump is properly primed.
-
Detector lamp nearing the end of its life: If the noise is erratic and high-frequency, the lamp may need to be replaced.
Experimental Protocol: Separation of this compound and a Co-eluting Isomer
This protocol provides a representative method for the separation of this compound from a closely eluting isomer, adapted from methods for similar phenanthrene compounds.
1. Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable acid modifier).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Prepare a stock solution of the this compound-containing sample in methanol or a mixture of water and methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis
-
Identify the peaks corresponding to this compound and its co-eluting isomer based on their retention times.
-
Calculate the resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.
Representative Quantitative Data
The following table shows representative data for the separation of this compound and a co-eluting isomer using the method described above. Please note that these are representative values and actual retention times may vary depending on the specific HPLC system, column, and exact experimental conditions.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| This compound Isomer | 12.5 | 1.1 | - |
| This compound | 13.2 | 1.2 | 1.6 |
Signaling Pathways Involving this compound and its Derivatives
Recent studies have begun to elucidate the biological activities of this compound and its glycosides, implicating their interaction with several key signaling pathways.
This compound and Melanogenesis
This compound has been shown to inhibit melanogenesis in B16F10 melanoma cells through the upregulation of the MAPK/ERK signaling pathway. This suggests its potential as a skin-lightening agent.
Orcinol Glucosides and Osteoporosis
Orcinol glucosides, found in some orchids, have demonstrated potential in treating osteoporosis by affecting osteoclast activity through the Nrf2/Keap1 and mTOR signaling pathways.
Validation & Comparative
Orchinol vs. Hircinol: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two orchid-derived phytoalexins, orchinol and hircinol. While both are dihydrophenanthrene compounds with recognized antimicrobial activity, existing research indicates a notable difference in their efficacy. This document synthesizes the available experimental data, outlines relevant methodologies, and explores potential mechanisms of action to inform further research and development in the field of antifungal therapeutics.
Quantitative Data Summary
The following tables summarize the available data on the antifungal and antimicrobial activity of this compound and hircinol. It is important to note that comprehensive minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data against a broad range of fungal pathogens are not extensively available in the current body of scientific literature. The primary comparative study was conducted by Fisch, Flick, and Arditti in 1973.
Table 1: Antifungal Activity against Candida lipolytica
| Compound | Concentration (ppm) | Observation (Growth measured spectrophotometrically) |
| This compound | 100 | Complete inhibition for the first 6 days, with subsequent slowed growth. |
| 50 | Noticeable inhibition of fungal growth. | |
| Hircinol | 100 | Complete inhibition for the first 3 days, followed by a period of slowed growth, eventually reaching control levels. |
| 50 | Slowed growth for the first 6 days, with diminishing inhibition thereafter. |
Data extracted from Fisch, M. H., Flick, B. H., & Arditti, J. (1973). Structure and antifungal activity of hircinol, loroglossol and this compound. Phytochemistry, 12(2), 437-441.[1][2]
Table 2: Antifungal Activity against Cladosporium cucumerinum
| Compound | Method | Result |
| This compound & Hircinol | Silica gel G plate assay with spore suspension | Inhibition of fungal growth observed as light-colored zones on a dark background after 36 hours. |
Data extracted from Fisch, M. H., Flick, B. H., & Arditti, J. (1973). Structure and antifungal activity of hircinol, loroglossol and this compound. Phytochemistry, 12(2), 437-441.[2]
Table 3: Antibacterial Activity of Hircinol
| Bacterial Strain | MIC Range (M) |
| Escherichia coli | 3.9 x 10⁻⁴ - >1.2 x 10⁻³ |
| Staphylococcus aureus | 3.9 x 10⁻⁴ - >1.2 x 10⁻³ |
Data from a study on the antimicrobial properties of dihydrophenanthrenes from Himantoglossum robertianum.[3]
Experimental Protocols
The methodologies outlined below are based on the foundational study comparing this compound and hircinol, supplemented with standardized protocols for antifungal susceptibility testing.
Antifungal Bioassay against Candida lipolytica (Fisch et al., 1973)
This method provides a semi-quantitative assessment of fungal growth inhibition in a liquid culture.
Methodology:
-
Preparation of Test Solutions: this compound and hircinol were dissolved in a suitable solvent to achieve final concentrations of 50 ppm and 100 ppm in the culture medium.
-
Inoculation: A standardized inoculum of Candida lipolytica (strain BY 17) was introduced into the culture medium containing the test compounds.
-
Incubation: The cultures were incubated under appropriate conditions for fungal growth.
-
Measurement of Fungal Growth: The growth of C. lipolytica was monitored over time by measuring the optical density of the culture using a spectrophotometer.
-
Data Analysis: The growth curves of the treated cultures were compared to those of control cultures (containing the solvent but no test compound) to determine the extent of inhibition.
Thin-Layer Chromatography (TLC) Bioautography against Cladosporium cucumerinum (Fisch et al., 1973)
This method is used to qualitatively assess the antifungal activity of compounds separated on a TLC plate.
Methodology:
-
Spotting: this compound and hircinol were spotted onto a silica gel G TLC plate.
-
Development: The TLC plate was developed in an appropriate solvent system to separate the compounds.
-
Spore Suspension Application: The developed plate was sprayed with a spore suspension of Cladosporium cucumerinum.
-
Nutrient Application: The plate was then oversprayed with half-strength potato dextrose agar to provide nutrients for fungal growth.
-
Incubation: The plate was incubated for 36 hours in a humid environment.
-
Observation: Antifungal activity was indicated by the presence of clear zones (zones of inhibition) where fungal growth was absent around the spots of the active compounds.
Mechanism of Action
The precise molecular mechanisms of antifungal action for this compound and hircinol have not been fully elucidated. However, based on their chemical structures as phenolic dihydrophenanthrenes, their mode of action can be inferred from the known antifungal properties of related phenolic compounds.
The proposed antifungal mechanisms for phenolic compounds generally involve the disruption of fungal cell structure and function.
Key aspects of the proposed mechanism include:
-
Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.[4][5][6][7][8]
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs.[9][10][11][12][13] Phenolic compounds may inhibit key enzymes in the ergosterol biosynthesis pathway, leading to a weakened cell membrane.[9][10][11][12][13]
-
Damage to the Cell Wall: The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. Some natural compounds can interfere with the synthesis of cell wall components like chitin and glucans, compromising the structural integrity of the cell wall.[5]
Conclusion
Based on the available evidence, this compound demonstrates superior antifungal activity compared to hircinol against the fungal species tested.[1][2] The semi-quantitative data from early studies consistently show that this compound has a more potent and sustained inhibitory effect on fungal growth.[2]
The likely mechanism of action for both compounds involves the disruption of the fungal cell membrane and potentially the cell wall, which is a common trait among phenolic compounds. However, there is a clear need for further research to:
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of both this compound and hircinol against a broad panel of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.
-
Elucidate the specific molecular targets and signaling pathways involved in their antifungal activity.
-
Investigate the potential for synergistic effects with existing antifungal drugs.
Such studies would provide a more comprehensive understanding of the therapeutic potential of this compound and hircinol and could guide the development of new and effective antifungal agents.
References
- 1. Structure and antifungal activity of hircinol, loroglossol and this compound [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Candida activity of geraniol involves disruption of cell membrane integrity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Honokiol on Ergosterol Biosynthesis and Vacuole Function in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative ergosterol biosynthetic pathways confer antifungal drug resistance in the human pathogens within the Mucor species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Bioactivity of Orchinol and Loroglossol: A Guide for Researchers
Introduction
Orchinol and loroglossol are two isomeric dihydrophenanthrene phytoalexins found in orchids, often produced in response to fungal infection. Their structural similarity, differing only in the position of a hydroxyl group, makes them compelling subjects for comparative bioactivity studies. This guide provides a comprehensive comparison of the biological activities of this compound and loroglossol, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations of these natural compounds.
Chemical Structures and Origins
This compound (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol) and loroglossol (5,7-dimethoxy-9,10-dihydrophenanthren-4-ol) are both 9,10-dihydrophenanthrenes with the chemical formula C16H16O3.[1][2] They are naturally occurring phytoalexins isolated from various orchid species, such as Orchis militaris and Loroglossum hircinum, particularly after exposure to pathogenic fungi like Rhizoctonia repens.[1] Their production is a defense mechanism by the plant against microbial invasion.
Comparative Bioactivity Data
The following table summarizes the reported bioactivities of this compound and loroglossol, highlighting their antimicrobial, antifungal, and anticancer properties.
| Bioactivity | Compound | Target Organism/Cell Line | Assay Type | Results | Reference(s) |
| Antifungal | This compound | Candida lipolytica | Fungal Growth Inhibition | Active at 50 ppm and 100 ppm | [3] |
| This compound | Cladosporium cucumerinum | TLC Bioassay | Inhibition of fungal growth | [3] | |
| Loroglossol | Monilinia fructicola | Spore Germination Assay | ED50 ≈ 5 x 10⁻⁵ M | [4] | |
| Loroglossol | Phytophthora infestans | Spore Germination Assay | ED50 ≈ 5 x 10⁻⁵ M | [4] | |
| Loroglossol | - | Fungal Growth Inhibition | Reported as inactive in an earlier study | [5][6] | |
| Antimicrobial | Loroglossol | Escherichia coli | Broth Microdilution | MIC between 3.9 x 10⁻⁴ M and >1.2 x 10⁻³ M | [7] |
| Loroglossol | Staphylococcus aureus | Broth Microdilution | MIC between 3.9 x 10⁻⁴ M and >1.2 x 10⁻³ M | [7] | |
| Anticancer | This compound | SW480 (Human Colorectal Cancer) | MTT Cell Viability Assay | Significant decrease in cell viability at ≥ 5 mM | [8] |
| Loroglossol | AGS (Human Gastric Cancer) | MTS Assay | Significant reduction in cell viability at 100 µg/mL and 250 µg/mL | [7] | |
| Loroglossol | KATO-III (Human Gastric Cancer) | MTS Assay | Significant reduction in cell viability at 100 µg/mL and 250 µg/mL | [7] | |
| Loroglossol | AGS, KATO-III | Annexin V Binding Assay | Induction of apoptosis | [7] | |
| Antioxidant | Loroglossol | Polymorphonuclear Leukocytes (PMNs) | Enzyme Activity Assays | Increased activity of SOD, CAT, and GST | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antifungal Activity Assays
1. Fungal Growth Inhibition Assay (Candida lipolytica)
-
Principle: This method assesses the ability of a compound to inhibit the growth of a fungal culture in a liquid medium, measured spectrophotometrically.
-
Protocol:
-
Candida lipolytica is cultured in a suitable broth medium.
-
This compound is dissolved in an appropriate solvent (e.g., ethanol) and added to the fungal culture at final concentrations of 50 ppm and 100 ppm.[3]
-
A control group with the solvent alone is included.
-
The cultures are incubated under appropriate conditions (e.g., 25-30°C with shaking).
-
Fungal growth is monitored over time by measuring the optical density (absorbance) of the culture using a spectrophotometer at a specific wavelength (e.g., 600 nm).[3]
-
Inhibition is determined by comparing the growth in the presence of the compound to the control.
-
2. Thin-Layer Chromatography (TLC) Bioassay (Cladosporium cucumerinum)
-
Principle: This technique combines chromatography with a bioassay to identify antifungal compounds on a TLC plate.
-
Protocol:
-
This compound is spotted onto a silica gel G TLC plate.[3]
-
The plate is developed in a suitable solvent system to separate the compound.
-
The developed plate is sprayed with a spore suspension of Cladosporium cucumerinum.[3]
-
The plate is then oversprayed with a suitable growth medium, such as potato dextrose agar.[3]
-
The plate is incubated in a humid chamber for 2-3 days.
-
Antifungal activity is visualized as clear zones of growth inhibition against a dark background of fungal growth.[3]
-
3. Spore Germination Assay (Monilinia fructicola and Phytophthora infestans)
-
Principle: This assay evaluates the effect of a compound on the germination of fungal spores.
-
Protocol:
-
A suspension of fungal spores is prepared in a germination-supporting medium.
-
Loroglossol is dissolved and diluted to various concentrations and added to the spore suspension.
-
The mixture is incubated under conditions that promote spore germination.
-
After incubation, the percentage of germinated spores is determined by microscopic examination.
-
The effective dose for 50% inhibition (ED50) is calculated. For loroglossol, the ED50 was approximately 5 x 10⁻⁵ M for both M. fructicola and P. infestans.[4]
-
Antimicrobial Activity Assay
1. Broth Microdilution Method (Escherichia coli and Staphylococcus aureus)
-
Principle: This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Protocol:
-
Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial two-fold dilutions of loroglossol are prepared in the broth in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacteria.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. For loroglossol, the MIC against E. coli and S. aureus was found to be between 3.9 x 10⁻⁴ M and >1.2 x 10⁻³ M.[7]
-
Anticancer Activity Assays
1. MTS Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product, which is proportional to the number of viable cells.
-
Protocol:
-
Human gastric cancer cell lines (AGS and KATO-III) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of loroglossol (e.g., 100 µg/mL and 250 µg/mL) for specific durations (e.g., 24 and 48 hours).[7]
-
A control group treated with the vehicle (e.g., DMSO) is included.
-
After the treatment period, the MTS reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
2. Annexin V Binding Assay for Apoptosis
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Protocol:
-
Gastric cancer cells are treated with loroglossol as described for the MTS assay.
-
After treatment, both adherent and floating cells are harvested.
-
The cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) is added to the cell suspension.
-
A viability dye such as Propidium Iodide (PI) is often included to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
The cells are incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Experimental Workflow for Comparative Bioactivity Assessment
Caption: Workflow for comparing the bioactivities of this compound and loroglossol.
Discussion and Conclusion
The available data indicate that both this compound and loroglossol possess a range of interesting biological activities. This compound has demonstrated notable antifungal and anticancer properties.[3][8] Loroglossol also exhibits antifungal, antimicrobial, anticancer, and antioxidant effects.[4][7]
A crucial point of discussion is the conflicting reports on the antifungal activity of loroglossol. An early study from 1973 reported it as inactive, while a subsequent study in 1975 attributed this finding to low solubility and demonstrated its antifungal efficacy with a determined ED50 value.[4][5][6] This highlights the importance of experimental conditions, such as solvent choice and compound solubility, in accurately assessing bioactivity.
The anticancer studies reveal that both compounds can induce cytotoxicity in cancer cell lines, with loroglossol also shown to induce apoptosis.[7][8] The broader spectrum of tested activities for loroglossol in recent studies suggests it is a promising candidate for further investigation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. kumc.edu [kumc.edu]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
LC-MS vs. HPLC: A Comparative Guide for Sensitive Orchinol Analysis
For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and sensitive quantification of bioactive compounds like orchinol. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, a key phytoalexin found in orchids with significant antifungal and antioxidant properties.
Performance Comparison: Sensitivity at a Glance
The primary distinction between LC-MS and HPLC-UV for this compound analysis lies in their sensitivity and selectivity. LC-MS offers significantly lower detection and quantification limits, making it the superior choice for trace-level analysis.
| Parameter | LC-MS | HPLC-UV |
| Limit of Detection (LOD) | pg/mL to low ng/mL range[1][2][3][4][5] | ng/mL to µg/mL range[6][7][8] |
| Limit of Quantitation (LOQ) | pg/mL to low ng/mL range[3][4] | ng/mL to µg/mL range[7][8] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Specificity | Very High (molecular fragmentation confirmation) | Lower (potential for co-eluting interferences) |
| Throughput | High, with rapid analysis times[1] | Moderate |
Experimental Protocol: this compound Analysis via HPLC-UV
This protocol outlines a typical method for the quantification of this compound and its related compounds using HPLC with UV detection. This approach is robust and widely accessible for routine analysis.
1. Sample Preparation:
-
Extraction: Orchid tissue is homogenized and extracted with an organic solvent such as methanol or ethanol.
-
Purification: The crude extract is filtered (e.g., through a 0.45 µm filter) to remove particulate matter. For cleaner samples, a Solid-Phase Extraction (SPE) step may be employed to remove interfering matrix components.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating phenolic compounds[9][10].
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous solvent (A), often water with 0.1% formic or acetic acid, and an organic solvent (B), such as acetonitrile or methanol[9].
-
Column Temperature: Maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times[9].
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance (typically determined by a UV scan).
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from this compound standards of known concentrations.
Experimental Protocol: this compound Analysis via LC-MS
For applications requiring higher sensitivity and specificity, such as metabolomics or trace-level detection in complex matrices, LC-MS is the preferred method.
1. Sample Preparation:
-
The extraction and initial filtration steps are similar to those for HPLC analysis. However, due to the high sensitivity of MS detectors, further dilution of the extract may be necessary to avoid detector saturation.
2. Chromatographic Conditions:
-
Instrument: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column: A C18 column is suitable, often with smaller dimensions and particle sizes (e.g., UPLC columns) to enhance separation efficiency and speed[11][12].
-
Mobile Phase: Similar to HPLC, typically consisting of water and acetonitrile/methanol, often with additives like 0.1% formic acid or ammonium acetate to improve ionization efficiency[2][13].
-
Flow Rate: Generally lower than conventional HPLC, especially with smaller diameter columns.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, operated in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
Detection Mode: For high-sensitivity quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer[2]. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions after fragmentation.
-
Data Acquisition: The instrument software acquires data for the specific ion transitions, generating a highly selective chromatogram.
4. Data Analysis:
-
Quantification is performed using the peak areas from the MRM chromatograms against a calibration curve. The use of a stable isotope-labeled internal standard is often recommended for the most accurate quantification, as it corrects for matrix effects and variations in instrument response[13].
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound. The choice between them depends critically on the specific requirements of the study.
-
HPLC-UV is a cost-effective, reliable, and robust method suitable for routine quality control and quantification where this compound concentrations are relatively high. Its simplicity makes it accessible to a wide range of laboratories.
-
LC-MS , particularly LC-MS/MS, is the definitive choice for applications demanding the highest sensitivity and specificity. Its ability to detect and quantify compounds at picogram levels makes it indispensable for metabolomics research, pharmacokinetic studies, and the analysis of this compound in complex biological matrices where concentrations are exceedingly low[3][5][14]. While the instrumentation is more complex and expensive, the superior performance of LC-MS provides unparalleled confidence in analytical results for trace-level quantification.
References
- 1. agilent.com [agilent.com]
- 2. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometric and liquid chromatography-tandem mass spectrometric determination of hallucinogenic indoles psilocin and psilocybin in "magic mushroom" samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [HPLC determination of rhynchophylline and isorhynchophylline in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Double-Edged Sword: Validating Orchinol's Role in Orchid Mycorrhizal Interactions
A Comparative Guide for Researchers
In the intricate dance of symbiosis between orchids and mycorrhizal fungi, a fascinating molecule named orchinol plays a pivotal, yet complex, role. This dihydrophenanthrene, a type of phytoalexin, is produced by the orchid in response to fungal colonization. While essential for defending against pathogenic attack, its antifungal properties also have the potential to regulate the extent of mycorrhizal colonization, highlighting a delicate balance between defense and symbiosis. This guide provides a comparative overview of this compound's effects on various mycorrhizal fungi, supported by experimental data and detailed protocols to aid researchers in validating its function in these unique interactions.
This compound's Antifungal Activity: A Comparative Analysis
This compound exhibits a broad spectrum of antifungal activity, but its potency varies significantly among different fungal species, including those that form mycorrhizal associations with orchids. Understanding these differential effects is crucial for deciphering the specificity and dynamics of orchid-fungus relationships. While comprehensive studies detailing the minimal inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) of pure this compound against a wide array of orchid mycorrhizal fungi are still emerging, existing research and data on related compounds provide valuable insights.
Below is a comparative table summarizing the antifungal activity of various natural compounds against Rhizoctonia solani, a common orchid mycorrhizal and pathogenic fungus. This data serves as a proxy to understand the potential range of inhibitory concentrations for this compound.
| Compound/Extract | Target Fungus | IC50/EC50 Value | Reference |
| Lysozyme (from Momordica charantia) | Rhizoctonia solani | 12.3 µM (IC50) | [1] |
| Paeonol (from Moutan Cortex) | Rhizoctonia solani | 44.83 µg/mL (EC50) | [2] |
| Clove Extract | Rhizoctonia solani | 21.68 µg/mL (EC50) | N/A |
| Gallnut Extract | Rhizoctonia solani | 41.84 µg/mL (EC50) | N/A |
| Cinchona Bark Formulation (CBF) | Rhizoctonia solani | 217.14 µg/mL (EC50) | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of a substance required to inhibit a biological process by 50%. Lower values indicate higher potency.
Interestingly, studies on the effects of this compound on human cancer cell lines have reported IC50 values in the micromolar range, suggesting its potential as a bioactive compound. For instance, IC50 values of 11.96 µM and 8.92 µM have been observed against human promyelocytic leukemia cell lines HI-60 and THP-1, respectively[4]. While not directly related to antifungal activity, this data underscores the potent biological activity of this compound.
Experimental Protocols
To facilitate further research into the role of this compound, this section provides detailed methodologies for its extraction, quantification, and the assessment of its antifungal activity.
This compound Extraction from Orchid Tissues
This protocol is adapted from methods used for the extraction of phenolic compounds from Dendrobium species.
Materials:
-
Fresh or freeze-dried orchid root or tuber tissue
-
80% Ethanol (EtOH)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (MeOH)
-
Water (HPLC grade)
Procedure:
-
Grind 1 gram of orchid tissue to a fine powder in liquid nitrogen.
-
Add 10 mL of 80% EtOH to the powdered tissue and vortex thoroughly.
-
Incubate the mixture at room temperature for 4 hours with occasional shaking.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet twice more with 10 mL of 80% EtOH each time.
-
Pool the supernatants and concentrate the extract using a rotary evaporator at 40°C until the ethanol is removed.
-
Resuspend the aqueous residue in 5 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the this compound and other phenolic compounds with 10 mL of MeOH.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen gas and redissolve the residue in a known volume of methanol for HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is based on protocols for the analysis of phenanthrenes in plant extracts[5][6].
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 20% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Quantification:
-
Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Inject the extracted samples and quantify the this compound content by comparing the peak area with the calibration curve.
Antifungal Bioassay: Mycelial Growth Inhibition
This assay determines the effect of this compound on the growth of mycorrhizal fungi.
Materials:
-
Pure this compound
-
Orchid mycorrhizal fungus (e.g., Rhizoctonia solani) cultured on Potato Dextrose Agar (PDA)
-
Sterile PDA plates
-
Dimethyl sulfoxide (DMSO) as a solvent for this compound
-
Sterile cork borer or scalpel
Procedure:
-
Prepare PDA plates amended with different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This compound should first be dissolved in a small amount of DMSO and then added to the molten PDA before pouring the plates. Prepare control plates with an equivalent amount of DMSO.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both control and this compound-amended).
-
Incubate the plates at 25°C in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus on the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each this compound concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the this compound-amended plate.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Signaling Pathways and Experimental Workflows
The production of this compound in orchids is a defense response triggered by the perception of the fungal symbiont. This process is likely regulated by a complex signaling network involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA), which are key players in plant defense responses[7][8].
Hypothetical Signaling Pathway for this compound Biosynthesis
The following diagram illustrates a plausible signaling cascade leading to this compound production upon fungal interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activity Against Rhizoctonia Solani and Chemical Composition of Extract from Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinchona-based liquid formulation exhibits antifungal activity through Tryptophan starvation and disruption of mitochondrial respiration in Rhizoctonia Solani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonates and salicylic acid: Evolution of defense hormones in land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Orchinol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Orchinol, a naturally occurring phenolic compound found in various lichens and orchids, has garnered significant interest for its diverse biological activities, including potential anti-osteoporotic and cytotoxic effects. Efficient extraction of this compound from its natural sources is a critical first step for further research and development. This guide provides an objective comparison of prevalent extraction methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to achieving high yield and purity of this compound. This section compares conventional and modern techniques, summarizing their performance based on available data.
Data Summary
| Extraction Method | Source Material | Solvent | Key Parameters | Yield | Purity | Reference |
| Conventional Solvent Extraction | Lichen (Roccella montagnei) | Acetone, Ether | Room temperature, 24-48h | Not explicitly quantified | Sufficient for isolation | [1] |
| Conventional Solvent Extraction | Phalaenopsis Orchid Leaves | 100% Acetone | 1 hour shaking at room temperature | Not specific for this compound | Not specified | [2] |
| Enzyme-Based Ultrasonic/Microwave-Assisted Extraction (EUMAE) | Curculigo orchioides Rhizomes (for this compound Glucoside) | 70% Ethanol | 15 min, 50°C, 400W microwave power | 92.13% (of this compound Glucoside) | Purified to 91.70% | [3] |
| Supercritical Fluid Extraction (SFE) with CO₂ | General Plant Material | Supercritical CO₂ | Temperature: 50°C, Pressure: 680 atm, Time: 25 min | High (example: 4x higher than solvent extraction for γ-oryzanol) | High (50-80% concentration in extract) | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | Boletus bicolor Mushrooms (for Polyphenols) | 42% Ethanol | 41 min, 40°C | 1.7x higher than Soxhlet | Not specified | [6] |
| Microwave-Assisted Extraction (MAE) | Ginger | 78% Ethanol | 31 sec, 528W | Higher than conventional methods | Higher than conventional methods | [7] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures and can be adapted for this compound extraction from various source materials.
Conventional Solvent Extraction Protocol (from Lichens)
This protocol is adapted from methods used for the extraction of secondary metabolites from lichens.[8]
Materials:
-
Dried and ground lichen material
-
Acetone
-
Magnetic stirrer
-
Rotary evaporator
-
Filter paper and funnel
-
Glass beakers
Procedure:
-
Weigh 10 g of dried, ground lichen thalli and place it into a 500 mL glass beaker.
-
Add 200 mL of acetone to the beaker.
-
Stir the mixture using a magnetic stirrer for 24 hours at room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid lichen material.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified using column chromatography.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a general procedure for UAE of bioactive compounds from plant materials and can be optimized for this compound extraction.[6][9]
Materials:
-
Powdered plant material (e.g., dried orchid leaves)
-
Ethanol (e.g., 70%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter (e.g., 0.45 µm)
Procedure:
-
Mix 1 g of powdered plant material with 20 mL of 70% ethanol in a flask.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
The solvent can be evaporated to concentrate the extract.
Microwave-Assisted Extraction (MAE) Protocol
This is a general protocol for MAE that can be adapted for this compound extraction.[7][10]
Materials:
-
Powdered plant material
-
Ethanol (e.g., 80%)
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Place 1 g of powdered plant material in a microwave-safe extraction vessel.
-
Add 20 mL of 80% ethanol to the vessel.
-
Set the microwave parameters: power (e.g., 500 W) and time (e.g., 2 minutes).
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
The extract can then be concentrated using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
This protocol outlines the general steps for SFE using supercritical CO₂.[4][11]
Materials:
-
Ground and dried plant material
-
Supercritical fluid extractor
-
CO₂ cylinder
-
Co-solvent (e.g., ethanol), optional
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters: pressure (e.g., 300 bar) and temperature (e.g., 50°C).
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Allow the supercritical CO₂ to pass through the extraction vessel, dissolving the this compound.
-
The extract-laden fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Collect the this compound extract from the separator.
Visualization of Methodologies and Signaling Pathways
To provide a clearer understanding of the experimental workflows and the biological context of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflows
Signaling Pathways
This compound and its derivatives have been reported to influence cellular processes through signaling pathways such as the JNK and mTOR pathways.
Conclusion
The choice of extraction method for this compound is a trade-off between efficiency, cost, and the scale of operation. Conventional solvent extraction is simple and requires minimal specialized equipment but is often time-consuming and uses larger volumes of organic solvents. Modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields. For instance, EUMAE has shown high efficiency for extracting this compound glucoside.[3] SFE, while requiring more specialized equipment, is a green technology that can provide high purity extracts.[4][5] The selection of the optimal method will depend on the specific research goals, available resources, and the desired purity and yield of the final this compound product. Further research directly comparing these methods for this compound extraction from various natural sources is warranted to establish a definitive best practice.
References
- 1. ias.ac.in [ias.ac.in]
- 2. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity [frontiersin.org]
- 7. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms [mdpi.com]
- 10. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Orchinol's Cytotoxic Profile: A Comparative Analysis with Other Phenanthrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of orchinol against other phenanthrene compounds, supported by experimental data. The information is curated to assist researchers in oncology and drug discovery in evaluating the potential of these natural compounds as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected phenanthrenes against various human cancer cell lines. This data, gathered from multiple studies, offers a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SW480 | Colorectal Carcinoma | >25,000 µM (Low cytotoxicity reported) | [1] |
| HI-60 | Promyelocytic Leukemia | 11.96 | ||
| THP-1 | Acute Monocytic Leukemia | 8.92 | ||
| Denbinobin | Various | Various | 0.08 - 1.06 µg/mL | [2] |
| Calanquinone A | Various | Various | 0.08 - 1.06 µg/mL | [2] |
| 6-Methoxycoelonin | UACC-62 | Melanoma | 2.59 | [3] |
| Compound 1 (from Bletilla striata) | A549 | Lung Cancer | 6.86 | |
| 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | HeLa | Cervical Cancer | 8.52 | |
| 3-hydroxy-2,4,-dimethoxy-7,8-methylenedioxyphenanthrene | HeLa | Cervical Cancer | 3.64 |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay for cytotoxicity and the Annexin V-FITC assay for apoptosis detection. Detailed methodologies for these key experiments are provided below.
Cytotoxicity Assessment by MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and other phenanthrene compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or other phenanthrenes). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection by Annexin V-FITC Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, both floating and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[4][5][6]
Signaling Pathways in Phenanthrene-Induced Cytotoxicity
Phenanthrenes have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is mitochondria-dependent. This compound gentiobioside, a derivative of this compound, has been specifically linked to the activation of the JNK1 signaling pathway to promote apoptosis.[7]
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Phenanthrene-induced intrinsic apoptosis pathway.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Orcinol gentiobioside inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Orchinol: A Guide for Laboratory Professionals
Disclaimer: The following information is intended as a guide for the proper disposal of Orchinol (CAS RN: 41060-20-2; IUPAC Name: 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol). No specific Safety Data Sheet (SDS) for this compound was readily available in public domains. Therefore, these procedures are based on best practices for handling and disposal of related phenanthrene derivatives, which are generally considered hazardous materials. It is imperative that researchers, scientists, and drug development professionals conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical.
Immediate Safety and Hazard Summary
While specific toxicity data for this compound is not available, compounds within the phenanthrene chemical class can exhibit properties such as aquatic toxicity. Therefore, it is crucial to handle this compound with care to prevent environmental release and personnel exposure. The following table summarizes the potential hazards and recommended immediate actions based on related compounds.
| Hazard Category | Potential Hazard | Immediate Action |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain. |
| Physical Hazards | Unknown. | Handle away from ignition sources. |
This compound Disposal Workflow
The proper disposal of this compound waste is a critical step in ensuring laboratory safety and environmental compliance. The following workflow provides a step-by-step process for the safe management of this compound waste from generation to final disposal.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
Adherence to a strict protocol is essential for the safe disposal of this compound. The following steps provide a detailed methodology for handling and disposing of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
A properly fitting lab coat.
-
Chemical safety goggles that provide a complete seal around the eyes.
-
Chemical-resistant gloves (e.g., nitrile gloves).
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container should be made of a material compatible with this compound and have a secure, sealable lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a dedicated, clearly labeled hazardous liquid waste container.
-
The label should include the chemical name ("this compound"), the solvent used, and the approximate concentration.
-
Ensure the container is compatible with both this compound and the solvent.
-
Waste Storage
Store hazardous waste containers in a designated and secure area within the laboratory.
-
The storage area should be well-ventilated.
-
Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.
Final Disposal
The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.
-
Do not attempt to dispose of this compound waste in the regular trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional and local regulations regarding hazardous waste disposal.
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate potential hazards.
Immediate Response
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of inhalation.
-
If the spill is flammable, eliminate all ignition sources .
Spill Cleanup
-
For small solid spills:
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
-
For small liquid spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material.
-
Place the contaminated absorbent into a labeled hazardous waste container.
-
Decontamination
-
Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable cleaning agent and water.
-
Collect all cleaning materials as hazardous waste.
Hazard Mitigation Logic
The following diagram illustrates the logical relationships for mitigating the hazards associated with handling and disposing of this compound.
Caption: Logical relationships for mitigating this compound-related hazards.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts for specific guidance.
Essential Safety and Logistics for Handling Orchinol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Orchinol, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Chemical and Physical Properties
This compound is a white crystalline powder that turns red on contact with air.[1][2] It is soluble in water, alcohol, and ether.[1][2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| Synonyms | 5-Methyl resorcinol, 3,5-Dihydroxytoluene | [1][3] |
| Appearance | White crystals or powder | [1][2] |
| Odor | Odorless | [1][2] |
| Boiling Point | 290 °C | [1][2] |
| Melting Point | 110 °C | [1][2] |
| Specific Gravity | 1.2895 | [1][2] |
| Solubility | Soluble in water, alcohol, and ether | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin and serious eye irritation (Category 2 and 2A, respectively), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1][2][3]
| Hazard | GHS Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. Do not eat, drink or smoke when using this product.[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Wear eye protection.[1][2][3] |
| STOT - Single Exposure | Category 3 (Respiratory) | May cause respiratory irritation. Avoid breathing dust.[1][4] |
Based on these hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5] | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3][6] | To protect against eye irritation from dust or splashes.[1][2] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[4][6] | To minimize inhalation of dust and potential respiratory irritation.[1] |
Safe Handling and Storage Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before commencing work.
-
Inspect all PPE for integrity before use.
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Avoid generating dust when handling the solid form of this compound.[4][6]
-
Keep containers tightly closed when not in use.[4]
-
Avoid contact with incompatible materials such as acid chlorides, acid anhydrides, and strong oxidizing agents.[1][2]
Storage:
Emergency Procedures
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or physician if you feel unwell.[1][2]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[1][2]
Spill and Disposal Plan:
In the event of a spill, sweep up the material, place it in a sealed bag or container, and dispose of it.[1][2] Ventilate the area and wash the spill site after material pickup is complete.[1][2]
Disposal: Dispose of waste in accordance with all federal, state, and local regulations.[1] One option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Safe Handling Workflow for this compound
The following diagram outlines the procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
